Product packaging for Ac-Trp-Glu-His-Asp-AMC(Cat. No.:)

Ac-Trp-Glu-His-Asp-AMC

Cat. No.: B069675
M. Wt: 784.8 g/mol
InChI Key: NONBZTYCHSGHGG-KRCBVYEFSA-N
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Description

Ac-Trp-Glu-His-Asp-AMC is a high-purity, fluorogenic tetrapeptide substrate designed for the sensitive and continuous assay of caspase-3 activity and related proteases. The core mechanism of this compound relies on the sequence Trp-Glu-His-Asp, which is a recognized cleavage site for effector caspases, most notably caspase-3 (CPP32/apopain) and caspase-7. Upon enzymatic hydrolysis of the aspartic acid-AMC bond, the non-fluorescent molecule releases the highly fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence (excitation ~360 nm, emission ~460 nm) provides a direct, real-time quantitative measure of protease activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H40N8O11 B069675 Ac-Trp-Glu-His-Asp-AMC

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONBZTYCHSGHGG-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorogenic Substrate Ac-Trp-Glu-His-Asp-AMC: A Technical Guide to its Mechanism of Action and Application in Caspase-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), commonly abbreviated as Ac-WEHD-AMC, is a highly specific and sensitive fluorogenic substrate for the study of inflammatory caspases, particularly caspase-1.[1][2] Its utility lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of caspase activity. This technical guide provides an in-depth overview of the mechanism of action of Ac-WEHD-AMC, its role in the context of the inflammasome signaling pathway, detailed experimental protocols for its use, and relevant quantitative data.

Core Mechanism of Action

The fundamental principle behind Ac-WEHD-AMC lies in the process of fluorescence resonance energy transfer (FRET). The substrate consists of a tetrapeptide sequence, Trp-Glu-His-Asp (WEHD), which is the optimal recognition motif for caspase-1.[3][4][5] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the AMC fluorophore is quenched and non-fluorescent.

Upon the activation of inflammatory caspases such as caspase-1, -4, or -5, the enzyme recognizes and cleaves the peptide backbone at the aspartic acid residue.[6][7] This cleavage event liberates the AMC molecule, which, in its free form, exhibits strong fluorescence when excited by light at the appropriate wavelength.[8] The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate, and therefore, to the enzymatic activity of the caspase.

Role in the Inflammasome Signaling Pathway

Caspase-1 is a key effector enzyme in the innate immune system, playing a central role in the inflammatory response. Its activation is tightly regulated by large, multiprotein complexes known as inflammasomes.[9][10] The canonical inflammasome pathway, often triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the activation of caspase-1.[11][12]

Activated caspase-1 has several downstream targets, most notably the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[13][14] Caspase-1 cleaves these inactive precursors into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory signal. Additionally, caspase-1 can cleave Gasdermin D, leading to a form of pro-inflammatory programmed cell death called pyroptosis.[14]

The use of Ac-WEHD-AMC allows researchers to directly measure the activity of caspase-1, providing a critical tool for investigating the activation and regulation of the inflammasome pathway in various physiological and pathological conditions.

Quantitative Data

The following table summarizes key quantitative parameters associated with Ac-WEHD-AMC and its interaction with inflammatory caspases.

ParameterValueEnzymeReference
Km 4 µMCaspase-1[7]
15 µMCaspase-1[15]
31 µMCaspase-4[7]
15 µMCaspase-5[7]
kcat/Km 3.3 x 10⁶ M⁻¹s⁻¹Caspase-1[3][5]
Excitation Wavelength (AMC) 340-360 nm-[8][16]
Emission Wavelength (AMC) 440-460 nm-[8][16]
Excitation Wavelength (AFC) 380-400 nm-[6][17][18]
Emission Wavelength (AFC) 460-505 nm-[6][17][18]

Note: Ac-WEHD can also be conjugated to 7-amino-4-trifluoromethylcoumarin (AFC), which has different excitation and emission maxima.

Experimental Protocols

In Vitro Caspase-1 Activity Assay using Recombinant Enzyme

This protocol is adapted from methodologies described for measuring the activity of recombinant caspases.[8]

Materials:

  • Recombinant active caspase-1

  • Ac-WEHD-AMC substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Ac-WEHD-AMC in DMSO (e.g., 10 mM).

  • Dilute the Ac-WEHD-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

  • Prepare serial dilutions of recombinant caspase-1 in Assay Buffer.

  • In a 96-well black microplate, add the diluted recombinant caspase-1.

  • Initiate the reaction by adding the diluted Ac-WEHD-AMC solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

  • Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation (360 nm) and emission (460 nm) wavelengths.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the rate of increase in fluorescence (ΔF/minute) for each caspase-1 concentration. This rate is proportional to the enzyme activity.

Measurement of Caspase-1 Activity in Cell Lysates

This protocol is a general guideline for measuring endogenous caspase-1 activity in cell extracts.[17]

Materials:

  • Cultured cells (treated and untreated)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Ac-WEHD-AMC substrate

  • 96-well black microplate

  • Fluorometric microplate reader

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Culture and treat cells as required for the experiment.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells by resuspending the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.

  • Add Assay Buffer to bring the volume to a consistent level.

  • Initiate the reaction by adding Ac-WEHD-AMC to a final concentration of 50 µM.

  • Measure fluorescence as described in the in vitro assay protocol.

  • Normalize the rate of fluorescence increase to the protein concentration to determine the specific activity of caspase-1.

Visualizations

Ac-WEHD-AMC Mechanism of Action cluster_substrate Fluorogenic Substrate cluster_enzyme Active Enzyme cluster_products Cleavage Products Ac-WEHD-AMC Ac-WEHD-AMC Caspase-1 Caspase-1 Ac-WEHD-AMC->Caspase-1 Binding & Cleavage Ac-WEHD Cleaved Peptide (Ac-WEHD) Caspase-1->Ac-WEHD AMC Free AMC (Fluorescent) Caspase-1->AMC Fluorescence_Signal Quantifiable Fluorescent Signal AMC->Fluorescence_Signal Ex: 360nm Em: 460nm

Caption: Enzymatic cleavage of Ac-WEHD-AMC by Caspase-1.

Canonical Inflammasome Signaling Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Complex cluster_activation Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Active_Caspase-1 Active Caspase-1 Pro-Caspase-1->Active_Caspase-1 Autocatalytic Cleavage Pro-IL-1b Pro-IL-1β Active_Caspase-1->Pro-IL-1b Cleavage Pro-IL-18 Pro-IL-18 Active_Caspase-1->Pro-IL-18 Cleavage GasderminD Gasdermin D Active_Caspase-1->GasderminD Cleavage IL-1b Mature IL-1β Pro-IL-1b->IL-1b Secretion IL-18 Mature IL-18 Pro-IL-18->IL-18 Secretion Pyroptosis Pyroptosis GasderminD->Pyroptosis Pore Formation

Caption: Simplified overview of the canonical inflammasome pathway.

Experimental Workflow: Caspase-1 Activity Assay Sample_Prep Sample Preparation (Cell Lysate or Recombinant Enzyme) Plate_Setup Plate Setup (96-well black plate) Sample_Prep->Plate_Setup Substrate_Addition Add Ac-WEHD-AMC Substrate Plate_Setup->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Calculate ΔF/minute) Fluorescence_Reading->Data_Analysis

Caption: Workflow for measuring Caspase-1 activity.

References

Ac-WEHD-AMC: A Comprehensive Technical Guide to its Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the detection of inflammatory caspase activity. This tetrapeptide substrate, incorporating the preferred recognition sequence for specific inflammatory caspases, releases the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The resulting fluorescence can be quantitatively measured, providing a direct assessment of caspase activity. This technical guide provides an in-depth overview of the substrate specificity of Ac-WEHD-AMC, detailed experimental protocols for its use, and a summary of its kinetic parameters.

Substrate Specificity and Kinetic Properties

Ac-WEHD-AMC is primarily recognized and cleaved by inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. The WEHD sequence represents an optimized cleavage motif for these enzymes, leading to efficient hydrolysis.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Ac-WEHD-AMC with its target caspases. It is important to note that while specific Km values are available, direct kcat values are not consistently reported in the literature. Therefore, relative catalytic efficiencies are provided to facilitate comparison.

CaspaseMichaelis Constant (K_m_)Catalytic Rate Constant (k_cat_)Catalytic Efficiency (k_cat_/K_m_)
Caspase-14 µM[1]Data Not AvailableHigh
Caspase-431 µM[1]Data Not AvailableModerate
Caspase-515 µM[1][2]Data Not AvailableHigh

Signaling Pathways

Caspase-1, -4, and -5 are key players in the innate immune response, primarily through their involvement in inflammasome signaling pathways, which lead to inflammation and a form of programmed cell death called pyroptosis.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is typically activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.

Canonical Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, NLRC4, AIM2) PAMPs_DAMPs->PRR activate ASC ASC Adaptor Protein PRR->ASC recruit Inflammasome Inflammasome Complex Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Inflammasome->Casp1 autocatalytic activation

Canonical Inflammasome Activation
Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates pro-caspase-4 and pro-caspase-5 (in humans). These activated caspases can then cleave GSDMD to induce pyroptosis. They can also contribute to the activation of the canonical NLRP3 inflammasome.

Non-Canonical Inflammasome Pathway LPS Intracellular LPS Pro_Casp4_5 Pro-Caspase-4 / -5 LPS->Pro_Casp4_5 binds and activates Casp4_5 Active Caspase-4 / -5 Pro_Casp4_5->Casp4_5 GSDMD Gasdermin D (GSDMD) Casp4_5->GSDMD cleaves NLRP3_Inflammasome NLRP3 Inflammasome Activation Casp4_5->NLRP3_Inflammasome can lead to GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Casp1 Caspase-1 Activation NLRP3_Inflammasome->Casp1

Non-Canonical Inflammasome Activation

Experimental Protocols

The following are detailed protocols for performing caspase activity assays using Ac-WEHD-AMC. These protocols are intended as a guide and may require optimization for specific experimental conditions.

General Workflow for Caspase Activity Assay

Caspase Assay Workflow Start Start Prepare_Lysate Prepare Cell or Tissue Lysate Start->Prepare_Lysate Protein_Quant Determine Protein Concentration Prepare_Lysate->Protein_Quant Setup_Reaction Set up Reaction in 96-well Plate (Lysate + Assay Buffer + Substrate) Protein_Quant->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) Incubate->Measure_Fluorescence Data_Analysis Analyze Data (Calculate Activity) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caspase Activity Assay Workflow
Reagent Preparation

  • Ac-WEHD-AMC Stock Solution (10 mM):

    • Reconstitute the lyophilized Ac-WEHD-AMC powder in sterile, high-quality DMSO to a final concentration of 10 mM.

    • For example, to prepare a 10 mM stock from 1 mg of Ac-WEHD-AMC (MW: 784.78 g/mol ), dissolve it in 127.4 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[5]. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C[5].

  • Assay Buffer (1X):

    • A common assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT[6].

    • Alternatively, a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol can be used.

    • Prepare the buffer fresh on the day of the experiment by adding DTT from a stock solution just before use.

  • Cell Lysis Buffer:

    • A suitable lysis buffer is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.

    • Alternatively, a buffer containing 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate can be used[6].

  • AMC Standard Solution:

    • Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).

    • Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0 to 100 µM). This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

Caspase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

  • Cell/Tissue Lysate Preparation: a. For adherent cells, wash with ice-cold PBS, then scrape the cells in ice-cold Lysis Buffer. b. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. c. For tissues, homogenize the tissue in ice-cold Lysis Buffer. d. Incubate the lysate on ice for 10-20 minutes. e. Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris[7][8]. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay)[9].

  • Assay Reaction Setup: a. In a black, flat-bottom 96-well plate, add the following to each well:

    • 50 µL of cell lysate (containing 20-100 µg of protein, adjust volume with Lysis Buffer if necessary).
    • 50 µL of 2X Assay Buffer. b. Include the following controls:
    • Blank: 50 µL of Lysis Buffer + 50 µL of 2X Assay Buffer (no substrate).
    • Negative Control: Lysate from untreated or control cells.
    • Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition or a more specific inhibitor) for 15-30 minutes at 37°C before adding the substrate. c. Prepare the substrate working solution by diluting the 10 mM Ac-WEHD-AMC stock solution in 1X Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM). d. To initiate the reaction, add 5 µL of the 100 µM Ac-WEHD-AMC working solution to each well (final concentration will be approximately 50 µM, which is above the Km for the target caspases)[9].

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[9][10]. c. For a kinetic assay, record the fluorescence every 5-15 minutes for 1-2 hours. d. For an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.

  • Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. For kinetic assays, determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence curve. c. Use the AMC standard curve to convert the RFU values or the reaction rate to the concentration or rate of AMC released (e.g., in pmol/min). d. Normalize the caspase activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).

Conclusion

Ac-WEHD-AMC is a valuable tool for the sensitive and specific detection of inflammatory caspase activity. Its optimized tetrapeptide sequence ensures efficient cleavage by caspase-1, -4, and -5, making it a superior substrate for studying the roles of these enzymes in inflammasome signaling and pyroptosis. The provided protocols offer a robust framework for utilizing Ac-WEHD-AMC in various research applications, from basic biochemical characterization to high-throughput screening for modulators of inflammatory caspase activity. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.

References

The Role of Ac-Trp-Glu-His-Asp-AMC in Apoptosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-amino-4-methylcoumarin (Ac-Trp-Glu-His-Asp-AMC), a critical tool in the study of apoptosis and inflammatory signaling. We will delve into its core applications, present quantitative data for experimental design, provide detailed protocols for its use, and visualize the key signaling pathways in which it is involved.

Core Concepts: Understanding this compound

This compound, commonly abbreviated as Ac-WEHD-AMC, is a synthetic tetrapeptide substrate recognized and cleaved by specific members of the caspase family of cysteine proteases. Upon cleavage of the Asp-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence can be measured, providing a sensitive and quantitative readout of enzyme activity.

While initially recognized for its high specificity towards caspase-1, Ac-WEHD-AMC is also a substrate for the inflammatory caspases-4 and -5.[1] These caspases are key players in the innate immune response, particularly in the formation of the inflammasome and the induction of a pro-inflammatory form of programmed cell death known as pyroptosis.[2][3][4][5][6]

The optimal tetrapeptide recognition sequence of Ac-WEHD-AMC makes it a significantly more efficient substrate for caspase-1 compared to older substrates like Ac-YVAD-AMC.[1] This enhanced efficiency provides greater sensitivity in detecting caspase-1 activity.

Quantitative Data for Experimental Design

The selection of appropriate substrate concentrations is critical for accurate kinetic analysis. The following table summarizes the key quantitative parameters for the interaction of Ac-WEHD-AMC with its target caspases.

CaspaseMichaelis Constant (Km)Notes
Caspase-14 µMAc-WEHD-AMC is cleaved approximately 50-fold more efficiently by caspase-1 than Ac-YVAD-AMC.[1]
Caspase-431 µM
Caspase-515 µMA study on the inhibition of recombinant human caspase-5 utilized Ac-WEHD-AMC as the substrate at its Km concentration.[7] Another study reported a Km of 15 ± 2 μM for WEHD-AMC with caspase-1.[8]

Signaling Pathways Involving Ac-WEHD-AMC Targets

The caspases targeted by Ac-WEHD-AMC are central to distinct but interconnected cell death and inflammatory pathways.

The Canonical Inflammasome Pathway

Caspase-1 is the effector enzyme of the canonical inflammasome pathway. This pathway is a critical component of the innate immune system, responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The assembly of an inflammasome complex, typically containing a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1, leads to the autocatalytic activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptosis through the cleavage of Gasdermin D (GSDMD).

Inflammasome_Pathway Canonical Inflammasome Activation Pathway cluster_0 Extracellular cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC (Adaptor Protein) PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Pore Formation

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

Crosstalk between Pyroptosis and Apoptosis

While pyroptosis and apoptosis are distinct forms of programmed cell death, recent evidence reveals significant crosstalk between their signaling pathways. Under certain conditions, caspase-1 can activate the executioner caspases of apoptosis, caspase-3 and -7. Conversely, active caspase-3 and -7 can cleave and inactivate GSDMD, thereby inhibiting pyroptosis.[9] This bidirectional regulation highlights the intricate cellular mechanisms that determine cell fate.

Crosstalk_Pathway Crosstalk between Pyroptosis and Apoptosis Casp1 Active Caspase-1 GSDMD Gasdermin D Casp1->GSDMD Cleavage Casp3_7 Active Caspase-3/7 Casp1->Casp3_7 Activates Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Inactive_GSDMD Inactive GSDMD Casp3_7->GSDMD Cleaves & Inactivates Apoptosis Apoptosis Casp3_7->Apoptosis Induces

Caption: Bidirectional regulation between caspase-1 and apoptotic caspases.

Experimental Protocols

The following section provides a detailed methodology for a fluorometric caspase-1 activity assay using Ac-WEHD-AMC.

Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • Ac-WEHD-AMC Stock Solution: Dissolve lyophilized Ac-WEHD-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.[1]

  • Free AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO.

Sample Preparation (Cell Lysates)
  • Induce apoptosis or pyroptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

  • Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-1 Activity Assay
  • In a 96-well black microplate, add 10-50 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.

  • Prepare a reaction master mix containing 50 µL of 2X Reaction Buffer per well.

  • Add 5 µL of 1 mM Ac-WEHD-AMC substrate to each well, resulting in a final concentration of 50 µM.[10]

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][10]

Controls
  • Negative Control: Lysate from non-induced cells.

  • Blank: Lysis buffer without cell lysate to determine background fluorescence.

  • Inhibitor Control: Pre-incubate the lysate from induced cells with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, to confirm that the measured activity is specific to caspase-1.

Data Analysis
  • Subtract the blank reading from all experimental readings.

  • Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of this curve represents the reaction rate.

  • To quantify the specific activity, create a standard curve using free AMC of known concentrations.

  • Express the caspase-1 activity as the amount of AMC released per minute per microgram of protein.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based caspase activity assay.

Experimental_Workflow Workflow for Caspase Activity Assay Start Start: Cell Culture Induction Induce Apoptosis/Pyroptosis (e.g., with PAMPs/DAMPs) Start->Induction Harvest Harvest & Wash Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Assay_Setup Set up 96-well Plate: Lysate + Reaction Buffer + Substrate Quantification->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubation->Measurement Analysis Data Analysis Measurement->Analysis End End: Quantified Caspase Activity Analysis->End

Caption: General experimental workflow for a fluorometric caspase assay.

Applications in Drug Development

The high sensitivity and specificity of Ac-WEHD-AMC make it an invaluable tool in drug discovery and development. It is widely used in high-throughput screening (HTS) campaigns to identify novel inhibitors of caspase-1, -4, and -5.[11][12] Such inhibitors have therapeutic potential for a range of inflammatory diseases, including autoimmune disorders and certain cancers. By providing a robust and reproducible assay, Ac-WEHD-AMC facilitates the rapid identification and characterization of lead compounds that can modulate inflammatory caspase activity.

References

A Technical Guide to Ac-Trp-Glu-His-Asp-AMC: A Fluorogenic Substrate for Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1 (Interleukin-1β Converting Enzyme, ICE) and other related cysteine proteases such as caspase-4 and caspase-5.[1] Its utility lies in the sensitive detection of caspase-1 activity, a key mediator of inflammation and apoptosis.[2] Upon cleavage by caspase-1 at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying inflammasome activation, screening for caspase-1 inhibitors, and investigating cellular pathways involved in inflammation and cell death.

Core Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 189275-74-9
Molecular Formula C₃₈H₄₀N₈O₁₁
Molecular Weight 784.77 g/mol [2][3]
Excitation Wavelength 360-380 nm[4]
Emission Wavelength 440-460 nm[4]
Enzyme Specificity Caspase-1, Caspase-4, Caspase-5[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[5][6]
Storage Store powder at -20°C to -80°C, protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[5][6][7]

Mechanism of Action

The enzymatic cleavage of this compound is a straightforward yet powerful mechanism for quantifying caspase-1 activity. The tetrapeptide sequence Trp-Glu-His-Asp is specifically recognized by the active site of caspase-1.

G Substrate This compound (Non-fluorescent) Caspase1 Active Caspase-1 Substrate->Caspase1 Binding Products Ac-Trp-Glu-His-Asp + AMC (Fluorescent) Caspase1->Products Cleavage

Enzymatic cleavage of this compound by Caspase-1.

Quantitative Data

The efficiency of this compound as a caspase-1 substrate is highlighted by its kinetic parameters. This substrate is reported to be cleaved approximately 50-fold more efficiently than Ac-YVAD-AMC, another commonly used caspase-1 substrate.[7][8]

ParameterValueEnzyme
kcat/Km 3.3 x 10⁶ M⁻¹s⁻¹Caspase-1[7][8]
Apparent Km ~20 µMCaspase-1[9]

Note: The apparent Km can vary depending on assay conditions. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common research applications.

Caspase-1 Activity Assay in Cell Lysates

This protocol details the measurement of caspase-1 activity from cultured cells.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM HEPES pH 7.4, 0.1% Prionex®, 2mM DTT)[9]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis:

    • Induce the desired cellular response (e.g., inflammasome activation).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to the desired concentration in Assay Buffer.

    • In a 96-well black microplate, add the diluted cell lysate to each well.

    • Prepare a blank control containing only Assay Buffer.

  • Enzymatic Reaction:

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).

    • Add the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes at 37°C. For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_measure Data Acquisition a Induce Cellular Response b Harvest & Wash Cells a->b c Lyse Cells b->c d Quantify Protein c->d e Dilute Lysate in Assay Buffer d->e f Add Lysate to Microplate e->f g Add Ac-WEHD-AMC Substrate f->g h Measure Fluorescence (Ex: 360-380nm, Em: 440-460nm) g->h

Workflow for a Caspase-1 activity assay.
Inhibitor Screening Assay

This protocol can be adapted to screen for potential caspase-1 inhibitors.

Procedure:

  • Follow steps 1-3 of the Caspase-1 Activity Assay protocol.

  • Inhibitor Incubation:

    • Add the test compounds (potential inhibitors) at various concentrations to the wells containing the cell lysate.

    • Include a positive control (no inhibitor) and a negative control (known caspase-1 inhibitor, e.g., Ac-YVAD-CHO).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Enzymatic Reaction and Measurement:

    • Proceed with steps 4 and 5 of the Caspase-1 Activity Assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value for active inhibitors.

Conclusion

This compound is a robust and highly efficient fluorogenic substrate for the detection of caspase-1 activity. Its favorable kinetic properties and clear fluorescent signal make it an indispensable tool for researchers investigating the role of caspase-1 in health and disease. The protocols and data presented in this guide provide a solid foundation for the successful application of this substrate in a variety of research settings.

References

Methodological & Application

Application Notes and Protocols for Caspase-1 Assay Using Ac-Trp-Glu-His-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It functions as an inflammatory caspase, primarily involved in the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), and in inducing a form of programmed cell death known as pyroptosis.[1][3][4] The activation of caspase-1 is a tightly regulated process that occurs within a multi-protein complex called the inflammasome.[5] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides a detailed protocol for the in vitro determination of caspase-1 activity using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin), abbreviated as Ac-WEHD-AMC. This substrate is a highly specific and sensitive tool for measuring the enzymatic activity of caspase-1.[6][7] Upon cleavage by active caspase-1, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.[8][9]

Caspase-1 Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[5] Its activation is initiated by the assembly of inflammasomes in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Inflammasomes are typically composed of a sensor protein (e.g., a NOD-like receptor or NLR), an adaptor protein called ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][5] The proximity of pro-caspase-1 molecules within the inflammasome facilitates their autocatalytic cleavage and activation. Active caspase-1 then cleaves its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, to initiate inflammatory responses and pyroptosis.[1][4]

Caspase1_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->PAMPs_DAMPs_internal NLR_Sensor NLR Sensor Inflammasome Inflammasome Assembly NLR_Sensor->Inflammasome Oligomerization ASC ASC Adaptor ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation via the inflammasome complex.

Data Presentation

The Ac-WEHD-AMC substrate exhibits high specificity for caspase-1 and related inflammatory caspases. The following table summarizes the kinetic parameters of Ac-WEHD-AMC with various caspases.

CaspaseKm (μM)Relative Efficiency (kcat/Km)Notes
Caspase-14++++High affinity and cleavage efficiency.[10]
Caspase-431++Moderate affinity.[10]
Caspase-515+++Good affinity.[10]
Caspase-8>100+Low affinity, minimal cross-reactivity at typical substrate concentrations.[11]
Caspase-3>200-Negligible activity.[11]
Caspase-9>100+Low affinity.[11]

Data is compiled from multiple sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Experimental Protocol: Ac-WEHD-AMC Caspase-1 Fluorometric Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents
  • This compound (Ac-WEHD-AMC): Store at -20°C, protected from light.[6][10]

  • Recombinant Active Caspase-1: As a positive control.

  • Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO): As a negative control to confirm specificity.

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). Store at 4°C.

  • Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 20% glycerol, 20 mM DTT). Prepare fresh before use by adding DTT.

  • 96-well black, flat-bottom microplate.

  • Microplate reader: Capable of fluorescence measurement at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8][12]

Experimental Workflow

Experimental_Workflow A 1. Sample Preparation (Cell Lysates or Purified Enzyme) C 3. Plate Setup (Samples, Positive/Negative Controls, Blanks) A->C B 2. Prepare Reagents (Assay Buffer, Substrate, Controls) B->C D 4. Add Assay Buffer C->D E 5. Add Ac-WEHD-AMC Substrate D->E F 6. Incubate at 37°C (Protect from light) E->F G 7. Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) F->G H 8. Data Analysis G->H

Caption: General workflow for the Ac-WEHD-AMC caspase-1 assay.

Detailed Procedure

1. Sample Preparation (Cell Lysates)

a. Induce apoptosis or inflammation in your cell culture model as required. Include an untreated control group. b. Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample. h. Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

2. Assay Preparation

a. Prepare 1X Assay Buffer: Dilute the 2X Assay Buffer to 1X with sterile, nuclease-free water. Ensure DTT is added to the final concentration required (typically 10 mM). b. Prepare Ac-WEHD-AMC Substrate Stock Solution: Dissolve the lyophilized Ac-WEHD-AMC in DMSO to create a stock solution (e.g., 10 mM). Store this stock at -20°C in aliquots. c. Prepare Working Substrate Solution: Dilute the Ac-WEHD-AMC stock solution in 1X Assay Buffer to the desired final concentration. A typical final assay concentration is 50 µM.[9][12]

3. Assay Protocol

a. To each well of a 96-well black microplate, add the following:

  • Sample Wells: 50 µL of cell lysate (containing 50-200 µg of total protein) diluted in 1X Assay Buffer.
  • Positive Control: A known amount of active recombinant caspase-1 in 50 µL of 1X Assay Buffer.
  • Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor for 10-15 minutes.
  • Blank: 50 µL of 1X Assay Buffer without any sample or enzyme.

b. Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

c. Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the samples.

d. Measure the fluorescence intensity in a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[8][9]

4. Data Analysis

a. Subtract the fluorescence reading of the blank from all sample and control readings. b. The caspase-1 activity can be expressed as Relative Fluorescence Units (RFU) or can be quantified using a standard curve generated with free AMC. c. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Conclusion

The this compound assay provides a robust and sensitive method for the specific measurement of caspase-1 activity. Its high specificity for caspase-1 over other caspases makes it an invaluable tool for researchers in immunology, oncology, and drug discovery who are investigating the role of the inflammasome and caspase-1 in health and disease. Adherence to this detailed protocol will enable the generation of reliable and reproducible data for the characterization of caspase-1 activity in a variety of experimental settings.

References

Application Notes and Protocols for Ac-Trp-Glu-His-Asp-AMC in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1.[1][2] It also serves as a substrate for other inflammatory caspases, namely caspase-4 and caspase-5.[3] The tetrapeptide sequence WEHD is an optimized recognition motif for caspase-1, leading to significantly more efficient cleavage compared to the historically used Ac-YVAD-AMC substrate.[4] Upon cleavage by the respective caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, which can be quantified to determine enzyme activity. This property makes Ac-WEHD-AMC an ideal tool for the high-throughput screening (HTS) of caspase-1, -4, and -5 inhibitors, which are of significant interest in the development of therapeutics for inflammatory diseases.

Product Information

Chemical Properties:

PropertyValue
Full Name Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin
Abbreviation Ac-WEHD-AMC
Molecular Formula C₃₈H₄₀N₈O₁₁
Molecular Weight 784.8 g/mol
Excitation Wavelength 360-380 nm[5]
Emission Wavelength 440-460 nm[5]
Solubility Soluble in DMSO (e.g., up to 100 mM)[3]
Storage Store lyophilized solid at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]

Biological Relevance: The Inflammasome Signaling Pathway

Caspase-1 is a key effector enzyme in the inflammatory response. Its activation is tightly regulated by large cytosolic multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Activation of the NLRP3 inflammasome leads to the autocatalytic activation of pro-caspase-1 into its active form. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis. Due to its central role in inflammation, caspase-1 is a prime target for the development of anti-inflammatory drugs.

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cell Exterior PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR Signal 1 (Priming) NLRP3_active Active NLRP3 Inflammasome PAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive IL1b Mature IL-1β pro_IL1b->IL1b secretion IL18 Mature IL-18 pro_IL18->IL18 secretion NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalysis caspase1->pro_IL1b cleavage caspase1->pro_IL18 cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The following tables summarize key quantitative data for the use of Ac-WEHD-AMC in enzymatic assays.

Table 1: Kinetic Parameters for Caspase Cleavage of Ac-WEHD-AMC

EnzymeKₘ (µM)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
Caspase-143.3 x 10⁶[3]
Caspase-431Not Reported[3]
Caspase-515Not Reported[3]

Table 2: IC₅₀ Values of Known Caspase-1 Inhibitors Determined Using Ac-WEHD-AMC or a similar substrate

InhibitorIC₅₀ (nM)Assay ConditionsReference(s)
Belnacasan (VX-765)~700 (for IL-1β release)LPS-stimulated human PBMCs[6]
VRT-043198 (active form of VX-765)0.8 (Ki)Recombinant caspase-1[1]
Ac-YVAD-CMKNot specifically reported with Ac-WEHD-AMC, but is a known potent irreversible inhibitor of caspase-1.N/A[7][8]
ML1320.023Recombinant caspase-1 with Ac-WEHD-AFC[4]

Experimental Protocols

Enzymatic Reaction of Ac-WEHD-AMC

The fundamental principle of assays using Ac-WEHD-AMC is the enzymatic cleavage of the substrate by a caspase, leading to the release of the fluorescent AMC molecule.

G Ac_WEHD_AMC Ac-WEHD-AMC (Non-fluorescent) Ac_WEHD Ac-WEHD Ac_WEHD_AMC->Ac_WEHD Cleavage AMC AMC (Fluorescent) Ac_WEHD_AMC->AMC Cleavage Caspase Caspase-1, -4, or -5 Caspase->Ac_WEHD_AMC

Caption: Enzymatic cleavage of Ac-WEHD-AMC.

High-Throughput Screening (HTS) Protocol for Caspase-1 Inhibitors

This protocol provides a framework for a 384-well plate-based HTS campaign to identify inhibitors of recombinant human caspase-1.

Materials:

  • Enzyme: Active Recombinant Human Caspase-1

  • Substrate: this compound (Ac-WEHD-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT. Prepare fresh DTT before use.

  • Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CMK or VX-765).

  • Negative Control: DMSO (or the solvent used for the compound library).

  • Compound Library: Test compounds dissolved in DMSO.

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of fluorescence detection with excitation at ~380 nm and emission at ~460 nm.

Workflow Diagram:

G cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Detection & Analysis Compound_Dispensing Dispense Compounds and Controls (Test compounds, Positive Control, Negative Control) Enzyme_Addition Add Caspase-1 Solution Compound_Dispensing->Enzyme_Addition Incubation_1 Pre-incubation (Compound-Enzyme) Enzyme_Addition->Incubation_1 Substrate_Addition Add Ac-WEHD-AMC Solution Incubation_1->Substrate_Addition Incubation_2 Incubation (Enzymatic Reaction) Substrate_Addition->Incubation_2 Fluorescence_Reading Read Fluorescence (Ex: 380 nm, Em: 460 nm) Incubation_2->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, Z'-factor, Hit Identification) Fluorescence_Reading->Data_Analysis

Caption: HTS workflow for caspase-1 inhibitors.

Experimental Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 0.5 µL) of each test compound from the library into the wells of a 384-well plate.

    • In designated control wells, dispense the same volume of positive control inhibitor and negative control (DMSO).

  • Enzyme Addition:

    • Prepare a solution of recombinant human caspase-1 in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay. A starting point could be 1 unit per assay.

    • Add the caspase-1 solution (e.g., 20 µL) to all wells containing compounds and controls.

  • Pre-incubation:

    • Mix the plate gently and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with the enzyme.

  • Initiation of Reaction:

    • Prepare a solution of Ac-WEHD-AMC in assay buffer. The final concentration should be at or near the Kₘ value (4 µM for caspase-1) to ensure sensitivity to competitive inhibitors.

    • Add the Ac-WEHD-AMC solution (e.g., 20 µL) to all wells to initiate the enzymatic reaction. The final assay volume would be 40.5 µL in this example.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well. This is typically expressed as Relative Fluorescence Units (RFU) per minute.

  • Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control)] * 100

  • Assess Assay Quality using the Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z'-factor = 1 - [ (3 * SD of positive control) + (3 * SD of negative control) ] / | Mean of negative control - Mean of positive control |

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • A Z'-factor between 0 and 0.5 is acceptable.

    • A Z'-factor less than 0 is not suitable for HTS.

  • Hit Identification:

    • Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control). Compounds that meet this criterion are considered "hits" and are selected for further validation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of test compounds. - Contamination of reagents or microplates.- Perform a counterscreen without the enzyme to identify fluorescent compounds. - Use high-quality, fresh reagents and clean microplates.
Low signal-to-noise ratio - Insufficient enzyme activity. - Sub-optimal assay conditions (pH, temperature). - Substrate concentration too low.- Increase enzyme concentration (ensure linearity). - Optimize assay buffer and incubation temperature. - Increase substrate concentration (while considering the impact on inhibitor potency).
High well-to-well variability - Inaccurate liquid handling. - Incomplete mixing of reagents. - Edge effects in the microplate.- Use calibrated and well-maintained automated liquid handlers. - Ensure thorough mixing after each reagent addition. - Avoid using the outer wells of the plate or use a water-filled moat to minimize evaporation.
False positives - Compound aggregation. - Non-specific inhibition. - Interference with fluorescence detection (quenching).- Include detergents like Triton X-100 or Tween-20 in the assay buffer. - Perform counter-screens and orthogonal assays. - Test for quenching effects of hit compounds.

Conclusion

This compound is a superior fluorogenic substrate for monitoring the activity of caspase-1, -4, and -5. Its high specificity and cleavage efficiency make it an invaluable tool for high-throughput screening campaigns aimed at discovering novel inhibitors of these key inflammatory enzymes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this substrate in their drug discovery efforts.

References

Application Notes and Protocol: Fluorometric Detection of Caspase-1 Activity in Tissue Lysates using Ac-Trp-Glu-His-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response.[1] It is a cysteine protease responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals.[2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention.

This document provides a detailed protocol for the sensitive detection of caspase-1 activity in tissue lysates using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC). This substrate is a highly specific and efficient substrate for caspase-1.[3] The assay is based on the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the tetrapeptide substrate by active caspase-1. The liberated AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The Ac-WEHD-AMC substrate consists of a tetrapeptide sequence recognized by caspase-1, linked to the fluorescent reporter molecule AMC. In its uncleaved state, the substrate is non-fluorescent. Active caspase-1 in the tissue lysate cleaves the bond between the aspartic acid residue and the AMC molecule, releasing free AMC. The free AMC can be excited by light at approximately 340-360 nm and emits light at approximately 440-460 nm.[4] The rate of AMC release, measured as the increase in fluorescence intensity over time, is a direct measure of the caspase-1 enzymatic activity.

Signaling Pathway

Caspase1_Signaling_Pathway Inflammasome Inflammasome Active_Casp1 Active_Casp1 Inflammasome->Active_Casp1 activates Pro_IL1b Pro_IL1b Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro_IL18 Active_Casp1->Pro_IL18 cleaves GSDMD GSDMD Active_Casp1->GSDMD cleaves IL1b IL1b Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD_N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: Inflammasome-mediated activation of Caspase-1 and its downstream effects.

Experimental Workflow

Experimental_Workflow

Caption: Experimental workflow for the caspase-1 activity assay in tissue lysates.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterRecommended RangeNotes
Tissue Lysate Protein Concentration 50 - 200 µ g/well Optimal concentration should be determined empirically for each tissue type.
Ac-WEHD-AMC Substrate Concentration 20 - 50 µMHigher concentrations may be needed for highly active lysates.
Incubation Temperature 37°C
Incubation Time 30 - 120 minutesFor kinetic assays, readings can be taken every 5-10 minutes.
Excitation Wavelength 340 - 360 nm
Emission Wavelength 440 - 460 nm

Table 2: Example AMC Standard Curve Preparation

StandardVolume of 10 µM AMC Stock (µL)Volume of Assay Buffer (µL)Final AMC Concentration (µM)
1100010
250505
325752.5
410901
55950.5
62.597.50.25
701000 (Blank)

Experimental Protocols

Materials and Reagents
  • Tissues: Fresh or frozen tissue samples of interest.

  • This compound (Ac-WEHD-AMC): Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

  • 7-Amino-4-methylcoumarin (AMC): For standard curve preparation. Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Freshly add protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 10 µg/mL leupeptin).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.

  • BCA Protein Assay Kit or similar.

  • 96-well black, flat-bottom microplate.

  • Fluorometric microplate reader.

  • Homogenizer (e.g., Dounce or mechanical).

  • Refrigerated microcentrifuge.

Tissue Lysate Preparation
  • Weigh approximately 50-100 mg of fresh or frozen tissue.

  • On ice, mince the tissue into small pieces.

  • Add 5-10 volumes of ice-cold Lysis Buffer (e.g., 500 µL for 100 mg of tissue).

  • Homogenize the tissue thoroughly using a pre-chilled homogenizer.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (this is the tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a BCA assay or a similar method.

  • The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

AMC Standard Curve
  • Prepare a 10 µM working solution of AMC by diluting the 10 mM stock solution in Assay Buffer.

  • In a 96-well black plate, prepare a serial dilution of the 10 µM AMC working solution to generate a standard curve (e.g., as shown in Table 2). The final volume in each well should be 100 µL.

  • Include a blank well containing only Assay Buffer.

  • Read the fluorescence of the standards at Ex/Em of ~355/460 nm.

  • Plot the fluorescence intensity against the known AMC concentration to generate a standard curve.

Caspase-1 Activity Assay
  • Thaw the tissue lysates and Ac-WEHD-AMC stock solution on ice.

  • Prepare the desired volume of each lysate to a final protein concentration of 50-200 µg in a total volume of 50 µL with ice-cold Assay Buffer in each well of a 96-well black plate.

  • Prepare a blank control well containing 50 µL of Assay Buffer without any lysate.

  • Prepare a 2X working solution of the Ac-WEHD-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 40-100 µM (this will result in a final in-assay concentration of 20-50 µM).

  • Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.

  • Immediately start measuring the fluorescence intensity at Ex/Em of ~355/460 nm.

    • Kinetic Assay (Recommended): Read the plate every 5-10 minutes for 30-120 minutes at 37°C. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. After incubation, read the fluorescence.

  • To confirm the specificity of the assay, a parallel reaction can be set up in the presence of a caspase-1 inhibitor (e.g., Ac-YVAD-CMK).

Data Analysis
  • Subtract the fluorescence reading of the blank from all sample readings.

  • Using the AMC standard curve, convert the fluorescence readings (RFU) to the amount of AMC produced (in pmol or nmol).

  • Calculate the caspase-1 activity. For a kinetic assay, the activity is typically expressed as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/mg protein). For an endpoint assay, the activity is expressed as the total amount of AMC produced per unit of time per amount of protein (e.g., nmol AMC/hour/mg protein).

Formula for Activity (Kinetic):

Activity = (Slope of linear regression of fluorescence vs. time) / (Slope of AMC standard curve) / (Protein amount in mg)

Troubleshooting

IssuePossible CauseSolution
Low or no signal - Inactive enzyme in the lysate.- Ensure proper sample handling and storage to prevent enzyme degradation. - Use fresh lysates. - Include a positive control if available.
- Insufficient protein or substrate concentration.- Increase the amount of lysate or the concentration of Ac-WEHD-AMC.
- Incorrect filter settings on the plate reader.- Verify the excitation and emission wavelengths.
High background fluorescence - Contamination of reagents with fluorescent compounds.- Use fresh, high-quality reagents. - Run a blank with all components except the lysate.
- Autohydrolysis of the substrate.- Prepare substrate solutions fresh.
Non-linear reaction kinetics - Substrate depletion.- Use a lower protein concentration or a shorter incubation time.
- Enzyme instability.- Perform the assay as quickly as possible after lysate preparation.

References

Ac-WEHD-AMC: Application Notes and Protocols for Caspase-1 Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-WEHD-AMC is a highly sensitive and specific fluorogenic substrate for caspase-1, a key enzyme in the inflammatory response. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for drug development. This document provides detailed application notes and experimental protocols for the use of Ac-WEHD-AMC in the assessment of caspase-1 activity.

The substrate consists of the tetrapeptide sequence Ac-Trp-Glu-His-Asp conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent AMC moiety is released. The resulting fluorescence can be measured to quantify caspase-1 activity. Ac-WEHD-AMC is also a substrate for caspase-4 and caspase-5.

Physicochemical Properties and Spectral Data

The utility of Ac-WEHD-AMC as a fluorogenic substrate is dictated by the spectral properties of the released AMC fluorophore.

ParameterValueReference
Formula C38H40N8O11[1]
Molecular Weight 784.8 g/mol [1]
Excitation Wavelength (Max) 340 - 380 nm[2][3][4]
Emission Wavelength (Max) 440 - 460 nm[2][3][4]
Extinction Coefficient (AMC) 1.78 x 10^4 L mol-1 cm-1 (in Ethanol)
Solubility Soluble in DMSO[1]
Purity ≥98% (HPLC)[1]

Caspase-1 Signaling Pathway and Ac-WEHD-AMC Mechanism of Action

Caspase-1 is activated through the formation of a multiprotein complex called the inflammasome.[5] This activation is a critical step in the innate immune response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the subsequent cleavage of Ac-WEHD-AMC by activated caspase-1.

G Caspase-1 Activation and Substrate Cleavage cluster_cell Cell PAMPs PAMPs/DAMPs PRR PRR (e.g., TLR4) PAMPs->PRR Signal 1 NLRP3 NLRP3 PRR->NLRP3 Upregulation Inflammasome Inflammasome Complex NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Substrate Ac-WEHD-AMC (Non-fluorescent) Casp1->Substrate Cleavage IL1b Mature IL-1β ProIL1b->IL1b Product Ac-WEHD + AMC (Fluorescent) Substrate->Product Inflammasome->Casp1 Autocatalytic Cleavage

Caption: Caspase-1 activation via the inflammasome and subsequent cleavage of Ac-WEHD-AMC.

Experimental Protocols

The following protocols provide a general framework for assessing caspase-1 activity in cell lysates and purified enzyme preparations using Ac-WEHD-AMC. Optimization may be required for specific experimental systems.

Caspase-1 Activity Assay in Cell Lysates

This protocol details the measurement of caspase-1 activity from cells that have been stimulated to induce an inflammatory response.

G Workflow for Caspase-1 Activity Assay in Cell Lysates Start Start: Seed Cells Stimulate Stimulate Cells (e.g., with LPS and ATP) Start->Stimulate Lyse Lyse Cells on Ice (using appropriate lysis buffer) Stimulate->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant (Cell Lysate) Centrifuge->Collect Quantify Quantify Protein Concentration Collect->Quantify Incubate Incubate Lysate with Reaction Mix at 37°C Quantify->Incubate Prepare Prepare Reaction Mix (Assay Buffer, DTT, Ac-WEHD-AMC) Prepare->Incubate Measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate->Measure End End: Analyze Data Measure->End

Caption: Experimental workflow for measuring caspase-1 activity in cell lysates.

Materials:

  • Cells of interest (e.g., THP-1 macrophages)

  • Cell culture medium and reagents

  • Inducing agents (e.g., LPS, ATP)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Ac-WEHD-AMC substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired stimuli to induce caspase-1 activation. Include both positive and negative control groups.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Lysate Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the assay buffer containing Ac-WEHD-AMC to a final concentration of 50 µM. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]

  • Data Analysis: Calculate the rate of AMC release by plotting fluorescence units against time. The slope of the linear portion of the curve represents the caspase-1 activity.

In Vitro Caspase-1 Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of purified caspase-1.

Materials:

  • Recombinant active caspase-1

  • Ac-WEHD-AMC substrate

  • Assay Buffer

  • Test compounds (potential inhibitors)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of recombinant caspase-1 in assay buffer. Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: In a 96-well plate, add the recombinant caspase-1 and the test compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add Ac-WEHD-AMC to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically as described in the previous protocol.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Applications in Drug Development

The Ac-WEHD-AMC substrate is a valuable tool for the discovery and development of novel anti-inflammatory therapeutics targeting the caspase-1 pathway.

  • High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay makes it amenable to HTS of large compound libraries to identify potential caspase-1 inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the detailed characterization of the potency and efficacy of lead compounds and their analogs.

  • Mechanism of Action Studies: Ac-WEHD-AMC can be used to confirm whether a compound's anti-inflammatory activity in cellular models is mediated through the direct inhibition of caspase-1.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution. Protect from light.
Contaminated reagentsUse fresh, high-purity reagents and water.
Low signal Low enzyme activityIncrease the amount of cell lysate or recombinant enzyme. Ensure proper cell stimulation.
Inactive substrateUse a fresh aliquot of Ac-WEHD-AMC.
Non-linear reaction kinetics Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.

Conclusion

Ac-WEHD-AMC is a robust and reliable fluorogenic substrate for the sensitive detection of caspase-1 activity. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this tool in their studies of inflammation and for the discovery of novel therapeutic agents.

References

Ac-Trp-Glu-His-Asp-AMC: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophanyl-Glutamyl-Histidyl-Aspartyl-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5. Its utility in drug discovery lies in its application for the screening and characterization of inhibitors targeting these key enzymes involved in inflammatory signaling pathways. Cleavage of the AMC (7-amino-4-methylcoumarin) group by an active caspase results in a quantifiable fluorescent signal, providing a direct measure of enzyme activity.

Principle of Detection

The assay principle is based on fluorescence resonance energy transfer (FRET). In the intact substrate, the AMC fluorophore's emission is quenched. Upon enzymatic cleavage of the peptide backbone after the aspartate residue, the AMC group is liberated, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This fluorescence is directly proportional to the caspase activity.

Applications in Drug Discovery

  • High-Throughput Screening (HTS) for Caspase Inhibitors: Ac-WEHD-AMC is an ideal substrate for HTS campaigns to identify novel inhibitors of caspase-1, -4, and -5. The simple "mix-and-read" format of the assay is amenable to automation and miniaturization in 96- or 384-well plate formats.

  • Mechanism of Action Studies: For hit compounds identified in primary screens, this substrate can be used in secondary assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic studies at varying substrate concentrations.

  • Structure-Activity Relationship (SAR) Analysis: Medicinal chemists can utilize this assay to evaluate the potency and selectivity of newly synthesized analogs of a lead compound, guiding the optimization process.

  • Cell-Based Assays: In conjunction with cell lysates from appropriately stimulated cells (e.g., macrophages treated with inflammasome activators), Ac-WEHD-AMC can be used to measure endogenous caspase activity and the efficacy of inhibitors in a more physiologically relevant context.

Quantitative Data

The following table summarizes the known kinetic parameters for Ac-WEHD-AMC with various caspases. This data is crucial for designing experiments and interpreting results.

CaspaseMichaelis Constant (KM)Catalytic Efficiency (kcat/KM)Notes
Caspase-1 15 ± 2 µM[1]-Ac-WEHD-AMC is considered an optimal substrate for caspase-1.[2]
Caspase-4 --Ac-WEHD-AMC is a known substrate.[3]
Caspase-5 --Ac-WEHD-AMC is a preferred substrate for caspase-5.[4]

Signaling Pathways and Experimental Workflows

Caspase-1 Activation via the NLRP3 Inflammasome

Caspase-1 is a key effector molecule in the innate immune response. Its activation is tightly regulated by multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR4 Toll-like Receptor 4 (TLR4) PAMPs_DAMPs->TLR4 Signal 1 (Priming) Inflammasome NLRP3 Inflammasome Assembly PAMPs_DAMPs->Inflammasome Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 (inactive) NFkB->Pro_IL18 NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1b IL-1β (active) Pro_IL1b->IL1b IL18 IL-18 (active) Pro_IL18->IL18 NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome ASC ASC (Adaptor Protein) ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 (inactive) Pro_Caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 Dimerization & Autocleavage Caspase1->Pro_IL1b Cleavage Caspase1->Pro_IL18 Cleavage GasderminD Gasdermin D Caspase1->GasderminD Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GasderminD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis Pyroptosis->Inflammation

NLRP3 Inflammasome Activation Pathway
Experimental Workflow for Caspase-1 Inhibitor Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of caspase-1 using Ac-WEHD-AMC.

HTS_Workflow Compound_Library Compound Library Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Assay_Plate 384-well Assay Plate Add_Enzyme Add Recombinant Caspase-1 Assay_Plate->Add_Enzyme Dispense_Compounds->Assay_Plate Incubate_1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate_1 Add_Substrate Add Ac-WEHD-AMC Substrate Incubate_1->Add_Substrate Incubate_2 Kinetic Read (Fluorescence) Add_Substrate->Incubate_2 Data_Analysis Data Analysis (Inhibition %) Incubate_2->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (Other Caspases) Hit_Identification->Selectivity_Assay Cell_Based_Assay Cell-Based Efficacy Dose_Response->Cell_Based_Assay Selectivity_Assay->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Activity Assay

This protocol is designed for the kinetic measurement of purified or recombinant caspase-1 activity.

Materials:

  • Recombinant human caspase-1

  • Ac-WEHD-AMC substrate

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Ac-WEHD-AMC in DMSO.

    • Dilute the caspase-1 enzyme to the desired concentration in Assay Buffer. The final concentration will need to be optimized, but a starting point of 10-100 ng/well is recommended.

    • Prepare a 2X working solution of the substrate by diluting the 10 mM stock to 100 µM in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted caspase-1 enzyme to the sample wells. For a negative control, add 25 µL of Assay Buffer.

    • If testing inhibitors, add the inhibitor at various concentrations and pre-incubate with the enzyme for 15-30 minutes at room temperature.

  • Initiate Reaction:

    • Add 25 µL of the 2X Ac-WEHD-AMC substrate solution to all wells to initiate the reaction. The final substrate concentration will be 25 µM.

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).

    • If determining inhibitor potency, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: High-Throughput Screening of Caspase-1 Inhibitors

This protocol is adapted for a 384-well format for HTS.

Materials:

  • Recombinant human caspase-1

  • Ac-WEHD-AMC substrate

  • Assay Buffer (as in Protocol 1)

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Ac-YVAD-CHO)

  • 384-well black, low-volume microplates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • Using an automated liquid handler, dispense 100 nL of compound solutions from the library into the wells of the 384-well plate.

    • Dispense 100 nL of DMSO to the negative control wells and 100 nL of a known caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO final concentration) to the positive control wells.

  • Enzyme Addition:

    • Add 10 µL of diluted caspase-1 in Assay Buffer to all wells.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Measurement:

    • Add 10 µL of Ac-WEHD-AMC in Assay Buffer to all wells to initiate the reaction.

    • Immediately transfer the plates to a fluorescence plate reader and measure the kinetic increase in fluorescence over 15-30 minutes.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score cutoff).

Protocol 3: Measurement of Caspase-1 Activity in Cell Lysates

This protocol describes the measurement of endogenous caspase-1 activity from cultured cells.

Materials:

  • Cell culture (e.g., THP-1 monocytes or bone marrow-derived macrophages)

  • Inflammasome activators (e.g., LPS and Nigericin or ATP)

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA

  • Ac-WEHD-AMC substrate

  • BCA Protein Assay Kit

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours).

    • Stimulate with a second signal to activate the inflammasome (e.g., 5 µM Nigericin or 5 mM ATP for 30-60 minutes).

    • Include an unstimulated control group.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Caspase Activity Assay:

    • In a 96-well black plate, add 50-100 µg of total protein from each lysate.

    • Adjust the volume in each well to 90 µL with Assay Buffer.

    • Add 10 µL of 500 µM Ac-WEHD-AMC to each well (final concentration 50 µM).

    • Incubate the plate at 37°C and measure fluorescence at regular intervals for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of substrate cleavage and normalize to the protein concentration to determine the specific activity of caspase-1 in each sample.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution. Protect from light.
Contaminated reagentsUse fresh, high-purity reagents.
Low signal-to-noise ratio Insufficient enzyme activityIncrease enzyme concentration or incubation time.
Sub-optimal assay conditionsOptimize pH, temperature, and buffer components.
Inconsistent results Pipetting errorsUse calibrated pipettes and proper technique. Automate liquid handling for HTS.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with buffer.
False positives in HTS Fluorescent compoundsPerform a counterscreen without the enzyme to identify fluorescent compounds.
Reactive compoundsConsider counterscreens for non-specific inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-Trp-Glu-His-Asp-AMC Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-Trp-Glu-His-Asp-AMC in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1 (ICE). It is also recognized by caspase-4 and caspase-5. Its primary application is in the measurement of caspase-1 activity in biochemical and cell-based assays to study inflammation, apoptosis, and pyroptosis.[1][2][3][4]

Q2: How does the this compound assay work?

The peptide sequence Trp-Glu-His-Asp is specifically recognized and cleaved by active caspase-1. This cleavage releases the fluorescent group 7-amino-4-methylcoumarin (AMC), which results in a measurable increase in fluorescence intensity. The rate of AMC release is directly proportional to the caspase-1 activity in the sample.[1]

Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?

The free AMC fluorophore has an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[1] It is important to note that the conjugated peptide has different spectral properties, and the increase in fluorescence upon cleavage is the basis of the assay.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, the stock solution is typically stable for at least one month, and for up to six months at -80°C.[1] Protect the stock solution from light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background fluorescence 1. Autohydrolysis of the substrate. 2. Contamination of reagents or labware with fluorescent compounds. 3. Non-specific enzymatic activity in the sample. 4. High concentration of the substrate leading to intrinsic fluorescence.1. Prepare fresh substrate dilutions before each experiment. 2. Use high-purity reagents and dedicated labware. Run a blank reaction with buffer and substrate only. 3. Include a negative control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the level of non-specific cleavage. 4. Titrate the substrate concentration to find the optimal balance between signal and background.
Low or no signal 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect instrument settings. 4. Insufficient incubation time. 5. Low substrate concentration.1. Ensure proper storage and handling of the enzyme. Use a positive control with known active caspase-1. 2. Optimize the assay buffer pH (typically around 7.2-7.5) and ensure the reaction is performed at the optimal temperature (usually 37°C).[5] 3. Verify the excitation and emission wavelengths are correctly set for AMC. 4. Perform a time-course experiment to determine the optimal incubation time for a linear signal increase. 5. Increase the substrate concentration. The optimal concentration is typically at or above the Km value.
Signal plateaus or decreases rapidly (Inner Filter Effect/Quenching) 1. Substrate concentration is too high. 2. Product (AMC) concentration is very high.1. Reduce the substrate concentration. A concentration at or slightly above the Km is often sufficient. 2. Dilute the sample or reduce the reaction time to ensure measurements are taken within the linear range of the assay.
High well-to-well variability 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of reagents in each well. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
Precipitation of the substrate in the assay buffer 1. The final DMSO concentration is too low to maintain solubility.1. Ensure the final DMSO concentration in the assay is sufficient to keep the substrate dissolved, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can affect enzyme activity.

Experimental Protocols

In Vitro Caspase-1 Enzyme Activity Assay

This protocol is designed for measuring the activity of purified caspase-1 or caspase-1 in cell lysates.

1. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT (add fresh).[5]

  • This compound Stock Solution: 10 mM in DMSO.

  • This compound Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical starting concentration is 50 µM.[5]

  • Enzyme Preparation: Dilute purified active caspase-1 or cell lysate containing caspase-1 in ice-cold Assay Buffer.

  • Inhibitor Control (Optional): Prepare a working solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) in Assay Buffer.

2. Assay Procedure:

  • Add 50 µL of the enzyme preparation to the wells of a black, flat-bottom 96-well plate.

  • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well. The final volume will be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]

3. Data Analysis:

  • Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

  • To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.

Cell-Based Caspase-1 Activity Assay

This protocol is for measuring caspase-1 activity in intact cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density that allows for optimal growth and treatment response.

  • Treat cells with the desired stimulus to induce caspase-1 activation (e.g., LPS and ATP for inflammasome activation). Include untreated and vehicle-treated controls.

2. Cell Lysis:

  • After treatment, centrifuge the plate and carefully remove the supernatant.

  • Add 50-100 µL of a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, and protease inhibitors) to each well.[5]

  • Incubate on ice for 10-15 minutes.

3. Caspase-1 Activity Measurement:

  • Centrifuge the plate at high speed to pellet cell debris.

  • Transfer 50 µL of the clarified lysate to a new black 96-well plate.

  • Proceed with the In Vitro Caspase-1 Enzyme Activity Assay protocol from step 3 onwards.

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound

CaspaseKm (µM)
Caspase-14
Caspase-431
Caspase-515

Data sourced from Enzo Life Sciences product information.[4]

Table 2: IC50 Values of Caspase Inhibitors using this compound

InhibitorTarget CaspaseIC50 (nM)
VX-765Caspase-1530
Ac-FLTD-CMKCaspase-13,360
Ac-LESD-CMKCaspase-15,670

Data is illustrative and sourced from a study by Sborgi et al. (2015) and may vary depending on experimental conditions.[3]

Visualizations

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalysis PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 activate Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GasderminD Gasdermin D Active_Casp1->GasderminD cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Pyroptosis->Inflammation

Caption: Caspase-1 activation and signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Mix Mix Enzyme and Substrate in 96-well plate Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Read Read Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Read Analyze Analyze Kinetic Data Read->Analyze

Caption: General experimental workflow for a caspase-1 assay.

References

Technical Support Center: Ac-Trp-Glu-His-Asp-AMC Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) fluorogenic substrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshoot common issues like non-specific cleavage, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Ac-WEHD-AMC, is a highly sensitive fluorogenic substrate for measuring the activity of specific cysteine proteases. Its primary targets are inflammatory caspases, particularly caspase-1, and it is also efficiently cleaved by caspase-4 and caspase-5. The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the aspartate residue, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured to quantify enzyme activity.

Q2: How does Ac-WEHD-AMC compare to other caspase-1 substrates like Ac-YVAD-AMC?

A2: The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as an optimal recognition motif for caspase-1. Consequently, Ac-WEHD-AMC is cleaved much more efficiently by caspase-1 than substrates with the YVAD sequence.

Q3: What are the recommended excitation and emission wavelengths for the cleaved AMC fluorophore?

A3: The free 7-amino-4-methylcoumarin (AMC) fluorophore should be measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.

Q4: How should I prepare and store the Ac-WEHD-AMC substrate?

A4: The lyophilized powder should be stored at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the peptide in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months. For working solutions, dilute the DMSO stock into the appropriate aqueous assay buffer just before use.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Ac-WEHD-AMC, with a focus on non-specific cleavage and other sources of error.

Issue 1: High Background Fluorescence or Apparent Non-Specific Cleavage

Possible Causes and Solutions

Possible Cause Explanation & Troubleshooting Steps
Contaminating Protease Activity Cell lysates or impure enzyme preparations can contain other proteases that may cleave Ac-WEHD-AMC. For example, some cathepsins have been shown to cleave caspase substrates, particularly at a lower pH.[1]
Solution:
1. Use Protease Inhibitor Cocktails: When preparing cell lysates, use a broad-spectrum protease inhibitor cocktail that does not inhibit caspases to minimize the activity of other proteases.
2. Optimize pH: Caspases are generally most active at a neutral pH (around 7.2-7.5). Lysosomal proteases like cathepsins are more active at acidic pH. Ensure your assay buffer is buffered to a neutral pH to disfavor the activity of these contaminants.
3. Specific Inhibitors: Include controls with specific inhibitors to identify the source of the activity (see "Differentiating Caspase Activity" section below).
Substrate Instability/Spontaneous Hydrolysis Over time, especially in aqueous buffers and at room temperature, the substrate may undergo spontaneous hydrolysis, leading to the release of AMC and high background.
Solution:
1. Prepare Fresh Working Solutions: Dilute the substrate into the assay buffer immediately before starting the assay.
2. Run "Substrate Only" Controls: Always include wells containing only the assay buffer and substrate (no enzyme source) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your experimental measurements.
Autofluorescence from Samples or Compounds Components in your sample (e.g., cell lysates, tested compounds) may be intrinsically fluorescent at the excitation/emission wavelengths of AMC.
Solution:
1. Run "Sample Only" Controls: Include control wells with your sample (e.g., cell lysate) in assay buffer but without the Ac-WEHD-AMC substrate to measure the sample's autofluorescence.
2. Wavelength Selection: If using a plate reader with adjustable wavelengths, you can perform a spectral scan of your interfering compound to see if shifting the excitation or emission wavelengths can reduce the interference while still adequately detecting the AMC signal.
Issue 2: Low or No Signal
Possible Cause Explanation & Troubleshooting Steps
Inactive Enzyme The caspases in your sample may be inactive or present at very low concentrations.
Solution:
1. Positive Controls: Always run a positive control with a known amount of active, purified caspase-1, -4, or -5 to ensure that the substrate and assay buffer are performing as expected.
2. Sample Handling: Ensure that samples (especially cell lysates) are prepared fresh and kept on ice to prevent protease degradation. Repeated freeze-thaw cycles of samples should be avoided.
3. Induction of Activity: Confirm that the stimulus used to induce caspase activity in your cellular model is effective (e.g., via Western blot for cleaved caspase subunits).
Suboptimal Assay Conditions The assay buffer composition may be inhibiting enzyme activity.
Solution:
1. DTT Concentration: Caspases are cysteine proteases and require a reducing environment for optimal activity. Ensure your assay buffer contains an adequate concentration of a reducing agent like Dithiothreitol (DTT), typically in the range of 5-10 mM. Prepare DTT-containing buffers fresh.
2. Check for Inhibitors: Ensure your sample buffer does not contain components that inhibit caspases, such as high concentrations of certain detergents or chelating agents like EDTA.
Incorrect Instrument Settings The settings on your fluorometer or plate reader may not be optimal for detecting the AMC signal.
Solution:
1. Verify Wavelengths: Double-check that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~450 nm).
2. Gain Settings: Adjust the gain setting on your instrument. Start with a medium gain and adjust as needed to ensure the signal from your positive control is well within the linear range of detection.

Data Presentation

Quantitative Data for Ac-WEHD-AMC Assays
Parameter Value/Range Notes
Target Enzymes Caspase-1, Caspase-4, Caspase-5Primarily used for inflammatory caspases.
Excitation Wavelength 360 - 380 nmOptimal is typically around 380 nm.
Emission Wavelength 440 - 460 nmOptimal is typically around 450 nm.
Recommended Substrate Concentration 10 - 50 µMShould be at or above the Km for the target enzyme. Titration is recommended for optimal results.
Typical Incubation Time 30 - 120 minutesDepends on enzyme concentration and activity. Kinetic assays are recommended.
Assay Buffer pH 7.2 - 7.5Caspases are most active at neutral pH.
Recommended DTT Concentration 5 - 10 mMEssential for maintaining caspase activity.
DMSO in Final Reaction < 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

Experimental Protocols

Protocol 1: Caspase Activity Assay in Cell Lysates

This protocol provides a general method for measuring caspase activity in cell lysates using Ac-WEHD-AMC.

Materials:

  • Cells treated to induce caspase activity and untreated control cells.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

  • Protease Inhibitor Cocktail (caspase-free).

  • Ac-WEHD-AMC (10 mM stock in DMSO).

  • Caspase Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol). Note: Add DTT fresh before use.

  • Purified active Caspase-1 (for positive control).

  • Black, flat-bottom 96-well microplate.

Procedure:

  • Cell Lysis:

    • Harvest treated and untreated cells and wash once with ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail (e.g., 10^7 cells per 100 µL).

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • On a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.

    • Add your samples:

      • Experimental Wells: Add 20-50 µg of cell lysate to each well.

      • Negative Control: Add lysate from untreated cells.

      • Blank (Substrate Only): Add Cell Lysis Buffer instead of lysate.

      • Positive Control: Add a known amount of purified active Caspase-1.

    • Adjust the final volume in each well to 90 µL with Caspase Assay Buffer.

  • Initiate Reaction:

    • Prepare a working solution of Ac-WEHD-AMC by diluting the 10 mM stock to 500 µM in Caspase Assay Buffer.

    • Add 10 µL of the 500 µM Ac-WEHD-AMC working solution to each well to achieve a final concentration of 50 µM. The final reaction volume will be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1-2 hours (Ex: 380 nm, Em: 450 nm).

    • The rate of increase in fluorescence (RFU/min) is proportional to the caspase activity.

  • Data Analysis:

    • Subtract the rate of the "Substrate Only" blank from all other readings.

    • Normalize the caspase activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).

Visualizations

Differentiating Inflammatory Caspase Activity

To determine which specific caspase (caspase-1, -4, or -5) is responsible for the cleavage of Ac-WEHD-AMC in your sample, a strategy involving specific inhibitors is recommended.

G cluster_workflow Workflow for Differentiating Caspase Activity start Sample with Ac-WEHD-AMC Activity q1 Add Ac-YVAD-cmk (Caspase-1 Inhibitor) start->q1 res1 Activity Inhibited: Caspase-1 is a major contributor. q1->res1 Yes res2 Activity Not Inhibited: Proceed to next inhibitor. q1->res2 No q2 Add Z-LEHD-fmk (Caspase-9/-4/-5 Inhibitor) res3 Activity Inhibited: Caspase-4 and/or -5 are major contributors. q2->res3 Yes res4 Activity Not Inhibited: Non-specific protease activity is likely. q2->res4 No res2->q2

Caption: Logic diagram for using specific inhibitors to identify the source of Ac-WEHD-AMC cleavage.

Canonical and Non-Canonical Inflammasome Activation Pathways

Ac-WEHD-AMC is a substrate for caspases-1, -4, and -5, which are activated through inflammasome signaling pathways in response to pathogens and cellular stress.

G cluster_canonical Canonical Inflammasome cluster_noncanonical Non-Canonical Inflammasome cluster_assay Assay Target PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 ASC ASC Adaptor NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activation Cytokines1 Pro-IL-1β / Pro-IL-18 Cleavage Casp1->Cytokines1 Substrate Ac-WEHD-AMC Casp1->Substrate Cleavage LPS Cytosolic LPS ProCasp45 Pro-Caspase-4/5 LPS->ProCasp45 direct binding Casp45 Active Caspase-4/5 ProCasp45->Casp45 oligomerization Casp45->ProCasp1 activates canonical pathway GSDMD Gasdermin-D Cleavage (Pyroptosis) Casp45->GSDMD Casp45->Substrate Cleavage

Caption: Signaling pathways leading to the activation of caspases that cleave Ac-WEHD-AMC.

References

Technical Support Center: Ac-WEHD-AMC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-WEHD-AMC fluorogenic substrate to measure caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Ac-WEHD-AMC fluorescence assay?

A1: The Ac-WEHD-AMC assay is a fluorometric method for detecting caspase-1 activity. The substrate, Ac-WEHD-AMC, consists of a tetrapeptide sequence (WEHD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched.[1] Upon cleavage of the peptide by active caspase-1, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

A2: The optimal excitation wavelength for free AMC is approximately 360-380 nm, and the emission wavelength is around 460 nm.[2][3][4] It is crucial to confirm the optimal wavelengths on your specific instrument.

Q3: Why is my blank reading (substrate only) high?

A3: High blank fluorescence can be due to several factors:

  • Substrate degradation: The Ac-WEHD-AMC substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).[5]

  • Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent substances.

  • Autohydrolysis: The substrate may be undergoing spontaneous hydrolysis.

It is important to note that the change in fluorescence over time is the key indicator of enzyme activity, so a stable, albeit high, blank may still allow for accurate measurements if the sample signal shows a clear increase.[6]

Q4: What are common causes of fluorescence quenching in this assay?

A4: Fluorescence quenching is a decrease in fluorescence intensity and can be caused by several factors:

  • Inner Filter Effect (IFE): This occurs when components in the sample absorb the excitation or emission light.[7][8][9] This is a significant issue in samples with high concentrations of colored or UV-absorbing compounds.

  • Compound Interference: Test compounds themselves can be colored, fluorescent, or act as quenchers, directly interfering with the assay signal.[10]

  • Static Quenching: Formation of a non-fluorescent complex between the fluorophore (AMC) and another molecule in the solution.[1]

  • Dynamic (Collisional) Quenching: Non-radiative energy transfer occurs upon collision of the excited fluorophore with another molecule.[11]

Troubleshooting Guide

Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Inactive Caspase-1 - Ensure proper sample preparation and storage to maintain enzyme activity. - Include a positive control (e.g., purified active caspase-1 or cells treated with a known inducer of caspase-1 activity) to verify assay components are working.[6]
Sub-optimal Assay Conditions - Optimize substrate concentration. A typical starting concentration is 50 µM.[4] - Ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT (typically 5-10 mM) for optimal caspase activity.[3][12]
Incorrect Instrument Settings - Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[4] - Check the gain setting on the fluorometer; it may be too low.
Presence of Inhibitors - Test compounds may be inhibiting caspase-1 activity. Perform a control experiment with the compound and purified active caspase-1.
High Background Fluorescence
Possible Cause Troubleshooting Steps
Substrate Instability - Aliquot the Ac-WEHD-AMC substrate upon receipt and store it protected from light at -20°C or -80°C to minimize freeze-thaw cycles.[5] - Prepare fresh substrate dilutions for each experiment.
Contaminated Buffers or Plates - Use fresh, high-quality reagents and dedicated sterile labware. - Test the fluorescence of the assay buffer and other components alone.
Autofluorescence of Test Compounds - Measure the fluorescence of the test compound alone at the assay wavelengths. - If the compound is fluorescent, subtract its signal from the sample reading or consider using a different assay format.[13]
Non-linear or Inconsistent Results
Possible Cause Troubleshooting Steps
Inner Filter Effect (IFE) - Measure the absorbance of your samples (including test compounds) at the excitation and emission wavelengths. If the absorbance is high, IFE is likely occurring. - Dilute the sample to reduce the concentration of the absorbing species. - Apply a mathematical correction for IFE (see Experimental Protocols).[8][9][14]
Compound Precipitation - Visually inspect the wells for any precipitate. - Check the solubility of your test compound in the final assay buffer. The use of a small percentage of DMSO may be necessary.
Enzyme Kinetics Out of Linear Range - Perform a time-course experiment to ensure your measurements are within the linear range of the reaction. - Optimize the enzyme (cell lysate) concentration to ensure the reaction rate is not too fast.

Quantitative Data Summary

Table 1: Spectral Properties of AMC and Potential Interferences

CompoundExcitation Max (nm)Emission Max (nm)Notes
Free AMC ~360 - 380~460The product of caspase-1 cleavage.[2][3][4]
Ac-WEHD-AMC (intact) ~330~390Lower fluorescence quantum yield compared to free AMC.[1]
Common Buffers (e.g., HEPES, Tris) Generally non-fluorescentGenerally non-fluorescentContamination can be a source of background.
Test Compounds VariableVariableMust be empirically determined. Can cause significant interference.

Table 2: Recommended Concentration Ranges for Assay Components

ComponentTypical Final ConcentrationNotes
Ac-WEHD-AMC Substrate 20 - 50 µMShould be optimized for the specific experimental system.[4]
Cell Lysate Protein 10 - 50 µg per wellNeeds to be titrated to ensure the reaction is in the linear range.[4]
Dithiothreitol (DTT) 5 - 10 mMRequired for optimal caspase activity.[3][12]
Free AMC (for standard curve) 0 - 10 µMA standard curve is essential for quantifying caspase activity.[15]

Experimental Protocols

Protocol 1: Preparation of an AMC Standard Curve

This protocol is essential for converting relative fluorescence units (RFU) to the concentration of product formed.

  • Prepare a 1 mM AMC stock solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO.

  • Prepare working solutions: Perform serial dilutions of the 1 mM AMC stock solution in the assay buffer to create a range of standards (e.g., 0, 0.5, 1, 2.5, 5, 7.5, and 10 µM).

  • Measure fluorescence: Add the same volume of each standard to the wells of a microplate as used in the assay.

  • Read the plate: Measure the fluorescence at Ex/Em = 380/460 nm.

  • Plot the data: Plot the RFU values against the corresponding AMC concentration (µM).

  • Determine the slope: Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to calculate the amount of AMC produced in the enzymatic reaction.[15]

Protocol 2: General Ac-WEHD-AMC Caspase-1 Activity Assay
  • Sample Preparation: Prepare cell lysates from control and treated cells in a suitable lysis buffer. Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Cell lysate (e.g., 20 µg of protein)

    • Assay Buffer (containing DTT) to a final volume of 50 µl.

    • Include appropriate controls:

      • Blank: Lysis buffer without cell lysate.

      • Negative Control: Lysate from untreated cells.

      • Positive Control: Lysate from cells treated with a known caspase-1 activator (e.g., LPS + ATP).

      • Inhibitor Control: Lysate from activated cells pre-incubated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Initiate the Reaction: Add 50 µl of 2X Ac-WEHD-AMC substrate solution (e.g., 100 µM in assay buffer for a final concentration of 50 µM) to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (RFU) at Ex/Em = 380/460 nm at multiple time points (e.g., every 15 minutes for 1-2 hours) to ensure the reaction is in the linear phase.

  • Data Analysis:

    • Subtract the blank RFU from all readings.

    • Calculate the rate of reaction (ΔRFU/min).

    • Convert the rate to pmol AMC/min/mg protein using the slope from the AMC standard curve.

Protocol 3: Correction for the Inner Filter Effect (IFE)

This method helps to correct for absorbance-based quenching by test compounds.

  • Measure Absorbance: Measure the absorbance of your test compound at the excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths in the final assay buffer.

  • Apply Correction Factor: A commonly used correction formula is:

    • F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)

    • Where:

      • F_corrected is the corrected fluorescence.

      • F_observed is the measured fluorescence.

      • A_ex and A_em are the absorbances at the excitation and emission wavelengths.

      • d_ex and d_em are the path lengths for excitation and emission (these depend on the instrument geometry and may need to be determined empirically).

For many plate readers, a simplified correction can be applied if absorbance values are kept low (e.g., < 0.1).

Visualizations

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC Adaptor Protein PRR->ASC Recruits Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis

Caption: Caspase-1 signaling pathway.

Assay_Workflow cluster_controls Controls start Start prep_samples Prepare Cell Lysates (Control & Treated) start->prep_samples protein_quant Determine Protein Concentration prep_samples->protein_quant setup_plate Set up 96-well Plate (Samples & Controls) protein_quant->setup_plate add_substrate Add Ac-WEHD-AMC Substrate setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (Ex/Em = 380/460 nm) incubate->read_plate analyze Analyze Data (Calculate Activity) read_plate->analyze end End analyze->end blank Blank (No Lysate) neg_ctrl Negative Control (Untreated Lysate) pos_ctrl Positive Control (Activated Lysate)

Caption: Ac-WEHD-AMC experimental workflow.

Troubleshooting_Tree start Problem with Assay Results q1 Low or No Signal? start->q1 q2 High Background? start->q2 q3 Non-linear Results? start->q3 q1->q2 No a1_1 Check Enzyme Activity (Use Positive Control) q1->a1_1 Yes q2->q3 No a2_1 Check Substrate Integrity (Aliquot, Protect from Light) q2->a2_1 Yes a3_1 Check for Inner Filter Effect (Measure Absorbance) q3->a3_1 Yes a1_2 Optimize Assay Conditions (Substrate, DTT, pH) a1_1->a1_2 a1_3 Verify Instrument Settings (Wavelengths, Gain) a1_2->a1_3 a2_2 Use Fresh Reagents & Clean Plates a2_1->a2_2 a2_3 Measure Compound Autofluorescence a2_2->a2_3 a3_2 Check for Compound Precipitation a3_1->a3_2 a3_3 Verify Linear Range (Time Course, Enzyme Conc.) a3_2->a3_3

References

Ac-WEHD-AMC Kinetic Measurement Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic caspase substrate, Ac-WEHD-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing kinetic measurements and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during your kinetic experiments with Ac-WEHD-AMC.

ProblemPotential CauseSuggested Solution
High Background Fluorescence 1. Substrate Degradation: The Ac-WEHD-AMC substrate may have degraded due to improper storage or handling, leading to the release of free AMC.[1] 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated with fluorescent compounds. 3. Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer.1. Proper Storage: Ensure the lyophilized substrate is stored at -20°C and protected from light and moisture.[2] Once reconstituted in DMSO, store at -20°C for up to 1-2 months and avoid repeated freeze-thaw cycles.[1] For longer-term storage of the stock solution, -80°C for up to 6 months is recommended.[1] 2. Reagent Check: Test each component of the assay buffer for background fluorescence. Prepare fresh buffers with high-purity water and reagents. 3. Run a "Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental values.
Non-Linear Reaction Progress Curves (Non-Michaelis-Menten kinetics) 1. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. 2. Enzyme Instability: The caspase enzyme may be unstable and lose activity over the course of the assay. 3. Product Inhibition: The cleaved AMC product or other reaction components may be inhibiting the enzyme. 4. Inner Filter Effect: At high concentrations, the fluorescent product (AMC) can absorb the excitation light, leading to a non-linear relationship between fluorescence and product concentration.1. Optimize Enzyme/Substrate Concentrations: Reduce the enzyme concentration or increase the initial substrate concentration. Aim to consume less than 10% of the initial substrate. 2. Check Enzyme Stability: Perform a control experiment where the enzyme is incubated in the assay buffer for the duration of the experiment and then measure its activity. 3. Dilute the Sample: If product inhibition is suspected, try diluting the sample and re-measuring the activity. 4. Use a Standard Curve: Create a standard curve with free AMC to determine the linear range of your fluorescence plate reader. Ensure your experimental fluorescence values fall within this range.
Precipitation of Substrate in Assay Buffer 1. Low Solubility: Ac-WEHD-AMC is soluble in DMSO but may precipitate when diluted into aqueous assay buffers.[2] 2. Buffer Composition: The pH or ionic strength of the assay buffer may not be optimal for substrate solubility.1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay is sufficient to maintain substrate solubility but does not inhibit enzyme activity. Typically, a final DMSO concentration of 1-5% is well-tolerated by most enzymes. 2. Buffer Optimization: Test different buffer compositions. A common assay buffer includes components like HEPES, DTT, and a non-ionic detergent like CHAPS or NP-40, which can help with solubility.[3][4]
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme or substrate. 2. Temperature Fluctuations: Variations in temperature across the microplate or between experiments. 3. Incomplete Mixing: Reagents not being thoroughly mixed upon addition.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks. 2. Temperature Control: Pre-incubate the plate and reagents at the desired reaction temperature. Use a plate reader with good temperature control. 3. Proper Mixing: Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles.
Low or No Signal 1. Inactive Enzyme: The caspase enzyme may be inactive due to improper storage or handling. 2. Incorrect Wavelengths: The fluorescence plate reader is not set to the correct excitation and emission wavelengths for AMC. 3. Presence of an Inhibitor: A compound in your sample may be inhibiting the caspase activity.1. Use a Positive Control: Test the enzyme activity with a known activator or a control substrate. 2. Check Wavelengths: The excitation maximum for AMC is around 360-380 nm, and the emission maximum is around 440-460 nm.[5][6] 3. Run an Inhibition Control: If screening for inhibitors, include a control with a known caspase inhibitor to ensure the assay can detect inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?

A1: The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[5][6] It is recommended to confirm the optimal wavelengths for your specific fluorescence plate reader.

Q2: How should I prepare and store Ac-WEHD-AMC?

A2: Ac-WEHD-AMC is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C and protected from light and moisture.[2] To prepare a stock solution, dissolve the lyophilized powder in DMSO.[2] This stock solution can be stored at -20°C for up to 1-2 months or at -80°C for up to 6 months.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: What is a typical assay buffer composition for a caspase-1 kinetic assay using Ac-WEHD-AMC?

A3: A common assay buffer for caspase activity assays includes a buffering agent (e.g., 20-100 mM HEPES or 50 mM MES, pH 6.5-7.4), a reducing agent (e.g., 2-10 mM DTT), a chelating agent (e.g., 1-2 mM EDTA), and a non-ionic detergent to prevent aggregation and improve solubility (e.g., 0.1% CHAPS or NP-40).[3][4] Some protocols also include 10% sucrose or glycerol.[4] The final buffer composition should be optimized for your specific enzyme and experimental conditions.

Q4: How can I determine the optimal concentrations of enzyme and Ac-WEHD-AMC to use?

A4: To determine the optimal enzyme concentration, perform a titration with a fixed, saturating concentration of Ac-WEHD-AMC. Plot the initial velocity versus enzyme concentration; you should observe a linear relationship in the optimal range.[7] For optimizing the substrate concentration, perform a substrate titration with a fixed enzyme concentration. The substrate concentration should typically be around the Km value for the enzyme to ensure sensitivity to inhibitors and to maintain initial velocity conditions for a reasonable duration. The Km of Ac-WEHD-AMC for caspase-1 is approximately 4µM, for caspase-4 is 31µM, and for caspase-5 is 15µM.[2]

Q5: My test compounds are colored or fluorescent. How can this affect my results?

A5: Colored compounds can interfere with the assay through the "inner filter effect," where they absorb the excitation or emission light, leading to a false decrease in the fluorescence signal. Fluorescent compounds can directly add to the measured fluorescence, resulting in a false positive or an underestimation of inhibition. It is essential to run controls for your test compounds in the absence of the enzyme to measure their intrinsic color and fluorescence at the assay wavelengths.

Q6: What controls are necessary for a reliable kinetic measurement?

A6: For a reliable kinetic assay, you should include the following controls:

  • "No Enzyme" Control: Contains all reaction components except the enzyme to measure background fluorescence and substrate autohydrolysis.

  • "No Substrate" Control: Contains the enzyme and buffer to check for any intrinsic fluorescence from the enzyme preparation.

  • "Positive Control" (for inhibition assays): Contains a known inhibitor of the caspase to confirm that the assay can detect inhibition.

  • "Vehicle" Control: Contains the solvent (e.g., DMSO) used to dissolve any test compounds to account for its effect on enzyme activity.

Experimental Protocols

Detailed Protocol for Kinetic Measurement of Caspase Activity

This protocol provides a general framework for measuring caspase activity using Ac-WEHD-AMC. It should be optimized for your specific experimental needs.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 2X assay buffer. A recommended starting point is 100 mM HEPES (pH 7.4), 20% Glycerol, 0.5 M NaCl, 2 mM EDTA, 0.2% CHAPS, and 20 mM DTT (add fresh).

  • Ac-WEHD-AMC Stock Solution: Prepare a 10 mM stock solution of Ac-WEHD-AMC in DMSO.

  • Enzyme Stock Solution: Prepare a stock solution of your caspase enzyme in an appropriate buffer. The concentration will depend on the specific activity of your enzyme preparation.

  • AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare 96-well black plate prep_reagents->prep_plate add_buffer Add Assay Buffer add_enzyme Add Enzyme (or vehicle/inhibitor) add_buffer->add_enzyme pre_incubate Pre-incubate at reaction temperature add_enzyme->pre_incubate start_reaction Initiate reaction by adding Ac-WEHD-AMC pre_incubate->start_reaction read_fluorescence Read fluorescence kinetically (Ex: 360-380nm, Em: 440-460nm) start_reaction->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calc_velocity Calculate Initial Velocity (slope of linear phase) plot_data->calc_velocity

Experimental workflow for a caspase kinetic assay.

3. Assay Procedure:

  • Add 50 µL of 2X assay buffer to each well of a black 96-well plate.

  • Add your enzyme, inhibitor, or vehicle control to the appropriate wells. The volume will depend on the desired final concentration.

  • Add assay buffer to bring the total volume in each well to 90 µL.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of the Ac-WEHD-AMC working solution to each well. The final substrate concentration should be optimized based on the Km of the enzyme.

  • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Read the fluorescence every 1-2 minutes for 30-60 minutes at an excitation of ~360-380 nm and an emission of ~440-460 nm.

4. Data Analysis:

  • Plot the relative fluorescence units (RFU) versus time for each well.

  • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the progress curve.

  • If a standard curve was generated with free AMC, convert the RFU values to the concentration of the product formed.

  • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship for troubleshooting non-linear kinetics in a caspase assay using Ac-WEHD-AMC.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Non-Linear Kinetics Observed substrate_depletion Substrate Depletion start->substrate_depletion enzyme_instability Enzyme Instability start->enzyme_instability product_inhibition Product Inhibition start->product_inhibition inner_filter Inner Filter Effect start->inner_filter optimize_conc Optimize Enzyme & Substrate Concentrations substrate_depletion->optimize_conc check_stability Check Enzyme Stability enzyme_instability->check_stability dilute_sample Dilute Sample product_inhibition->dilute_sample use_std_curve Use AMC Standard Curve inner_filter->use_std_curve

Troubleshooting logic for non-linear kinetics.

References

Technical Support Center: Caspase-1 Assay with Ac-Trp-Glu-His-Asp-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Caspase-1 assay utilizing the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing this assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Caspase-1 assay using Ac-WEHD-AMC?

A1: This assay quantitatively measures the activity of caspase-1, a key enzyme in the inflammatory response.[1][2] The substrate, Ac-WEHD-AMC, consists of a specific tetrapeptide sequence (WEHD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When active caspase-1 cleaves the peptide at the aspartate residue, it releases free AMC. The liberated AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample. The fluorescence is typically measured using a fluorometer with an excitation wavelength of around 380 nm and an emission wavelength of 440-460 nm.[3][4][5]

Q2: What are the appropriate controls to include in my experiment?

A2: A well-controlled experiment is crucial for accurate data interpretation. The following controls are essential:

  • Negative Control: Lysates from untreated or vehicle-treated cells to establish the basal level of caspase-1 activity.[6]

  • Positive Control: Lysates from cells treated with a known inducer of caspase-1 activation (e.g., LPS and nigericin in THP-1 cells) or purified active caspase-1 to ensure the assay is working correctly.[7]

  • Blank/No-Enzyme Control: A reaction containing all components except the cell lysate to determine the background fluorescence of the substrate and buffer.[6]

  • Inhibitor Control: A sample of activated lysate pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to confirm the specificity of the measured activity.[6][8][9]

Q3: How should I prepare and store the Ac-WEHD-AMC substrate?

A3: Proper handling of the Ac-WEHD-AMC substrate is critical for assay performance. It is typically supplied as a lyophilized powder and should be reconstituted in DMSO to create a stock solution.[10] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[10][11] When stored at -20°C, the stock solution is generally stable for about a month, while at -80°C, it can be stored for up to six months.[11]

Q4: My background fluorescence is very high. What are the possible causes and solutions?

A4: High background fluorescence can obscure the true signal from caspase-1 activity. Common causes and troubleshooting steps are outlined in the table below.

Troubleshooting Guide

IssuePossible CauseRecommendation
High Background Fluorescence Substrate degradationAliquot the substrate stock solution to avoid repeated freeze-thaw cycles. Protect the substrate from light. Prepare fresh working solutions for each experiment.
Contaminated reagents or buffersUse fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
Autofluorescence from cell lysateInclude a "lysate-only" control (without substrate) to measure and subtract the background fluorescence from your experimental wells.
Non-specific protease activityAdd a protease inhibitor cocktail (that does not inhibit caspases) to your lysis buffer. Confirm specificity with a caspase-1 inhibitor control.
Low or No Signal Inactive caspase-1Ensure that your cell stimulation protocol is sufficient to induce inflammasome activation and caspase-1 processing.[12] Use a positive control to verify the induction.
Insufficient enzyme concentrationIncrease the amount of cell lysate or protein concentration in the assay. A typical starting point is 50-200 µg of total protein per well.[7]
Sub-optimal assay conditionsEnsure the assay buffer contains a reducing agent like DTT, which is often required for caspase activity.[5] The optimal pH for the assay is typically around 7.2-7.4.
Incorrect fluorometer settingsVerify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~440-460 nm).[4]
High Well-to-Well Variability Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of reagents in each well.
Inconsistent cell lysisEnsure complete and consistent lysis of cells in all samples. Sonication or multiple freeze-thaw cycles can improve lysis efficiency.[13]
Edge effects in the microplateAvoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations.

Experimental Protocols

Cell Lysis Protocol

This protocol is a general guideline for preparing cell lysates for the caspase-1 assay.

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape. For suspension cells, pellet by centrifugation. A typical starting number is 1-5 million cells per sample.[7]

  • Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubation: Incubate the mixture on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspase-1, to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

Caspase-1 Activity Assay Protocol
  • Plate Setup: On a black, 96-well microplate, add your cell lysate samples (e.g., 50 µg of total protein) to the appropriate wells. Adjust the volume of each well to 50 µL with Assay Buffer.

  • Controls: Include all necessary controls as described in the FAQ section. For the inhibitor control, pre-incubate the lysate with the caspase-1 inhibitor for at least 15-30 minutes on ice before adding the substrate.[5]

  • Substrate Preparation: Prepare the substrate working solution by diluting the Ac-WEHD-AMC stock solution in the Assay Buffer to the desired final concentration (typically 50 µM).

  • Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

Data Presentation

Table 1: Example Data for a Caspase-1 Assay
SampleTreatmentMean Fluorescence Units (RFU)Fold Change vs. Negative Control
BlankNo Lysate50N/A
Negative ControlVehicle2501.0
Positive ControlLPS + Nigericin250010.0
Inhibitor ControlLPS + Nigericin + Ac-YVAD-cmk3001.2
Test CompoundLPS + Nigericin + Compound X12505.0

Note: Data are for illustrative purposes only. Actual values will vary depending on the cell type, treatment, and experimental conditions.

Visualizations

Caspase-1 Activation Pathway

Caspase1_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, LPS) PAMPs_DAMPs->NLRP3 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β (Pro-inflammatory) Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Caption: Canonical inflammasome pathway leading to Caspase-1 activation.

Experimental Workflow

Caspase1_Workflow A 1. Cell Culture & Treatment (e.g., with LPS/Nigericin) B 2. Harvest & Lyse Cells A->B C 3. Quantify Protein Concentration B->C D 4. Prepare 96-Well Plate (Samples & Controls) C->D E 5. Add Ac-WEHD-AMC Substrate D->E F 6. Incubate at 37°C E->F G 7. Read Fluorescence (Ex: 380nm, Em: 460nm) F->G H 8. Data Analysis G->H

Caption: Step-by-step workflow for the Caspase-1 fluorometric assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Assay Problem? HighBg High Background? Start->HighBg Yes LowSignal Low Signal? Start->LowSignal No CheckSubstrate Check Substrate: - Aliquoted? - Protected from light? HighBg->CheckSubstrate CheckControls Positive Control OK? LowSignal->CheckControls UseInhibitor Confirm with Caspase-1 Inhibitor CheckSubstrate->UseInhibitor Yes CheckLysis Optimize Lysis Buffer & Procedure CheckSubstrate->CheckLysis No CheckInduction Review Induction Protocol CheckControls->CheckInduction Yes CheckSettings Check Fluorometer Settings (Ex/Em Wavelengths) CheckControls->CheckSettings No CheckEnzyme Increase Lysate Amount CheckInduction->CheckEnzyme

Caption: A logical decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorogenic Caspase-1 Substrates: Ac-Trp-Glu-His-Asp-AMC vs. Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, cancer, and neurobiology, the accurate measurement of caspase-1 activity is critical for understanding inflammatory processes and pyroptotic cell death. The choice of substrate for these assays can significantly impact the sensitivity and reliability of the results. This guide provides an objective comparison of two commonly used fluorogenic substrates for caspase-1: Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) and Ac-Tyr-Val-Ala-Asp-AMC (Ac-YVAD-AMC), supported by quantitative data and detailed experimental protocols.

Executive Summary

Ac-WEHD-AMC and Ac-YVAD-AMC are both fluorogenic substrates used to measure the activity of caspase-1, an essential enzyme in the inflammatory response. Upon cleavage by caspase-1, both substrates release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). However, extensive biochemical analysis has revealed that Ac-WEHD-AMC is a significantly more efficient substrate for caspase-1. Published data indicates that Ac-WEHD-AMC is cleaved approximately 50-fold more efficiently than Ac-YVAD-AMC, offering researchers the potential for higher sensitivity in their assays.

Quantitative Performance Data

The following table summarizes the key kinetic parameters for the cleavage of Ac-WEHD-AMC and Ac-YVAD-AMC by caspase-1. A higher kcat/Km value indicates greater catalytic efficiency.

SubstratePeptide SequenceMichaelis Constant (Km)Catalytic Efficiency (kcat/Km)
This compoundAc-WEHD-AMC15 µM[1]3.3 x 10⁶ M⁻¹s⁻¹[2]
Ac-Tyr-Val-Ala-Asp-AMCAc-YVAD-AMC14 µM[3]Not explicitly found, but noted to be 50-fold less efficient than Ac-WEHD-AMC[2][4]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context in which these substrates are used, the following diagrams illustrate the canonical caspase-1 activation pathway and a general experimental workflow for a fluorometric caspase-1 assay.

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects NLRP3 NLR Sensor (e.g., NLRP3) ASC ASC (Adaptor Protein) NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 activate

Caption: Canonical Caspase-1 Activation Pathway.

Caspase1_Assay_Workflow cluster_sample_prep 1. Sample Preparation cluster_assay_reaction 2. Assay Reaction cluster_detection 3. Detection & Analysis Induce Induce Apoptosis/ Inflammation in Cells Harvest Harvest & Wash Cells Induce->Harvest Lyse Lyse Cells in Chilled Lysis Buffer Harvest->Lyse Centrifuge Centrifuge to Remove Debris Lyse->Centrifuge Supernatant Collect Supernatant (Cell Lysate) Centrifuge->Supernatant Plate Add Cell Lysate to Microplate Supernatant->Plate Buffer Add 2X Reaction Buffer (with DTT) Plate->Buffer Substrate Add Fluorogenic Substrate (Ac-WEHD-AMC or Ac-YVAD-AMC) Buffer->Substrate Incubate Incubate at 37°C (1-2 hours, protected from light) Substrate->Incubate Read Measure Fluorescence (Ex/Em = 380/460 nm for AMC) Incubate->Read Analyze Analyze Data (Compare treated vs. control) Read->Analyze

Caption: General Experimental Workflow for a Fluorometric Caspase-1 Assay.

Detailed Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-1 assay that can be adapted for both Ac-WEHD-AMC and Ac-YVAD-AMC.

I. Reagent Preparation
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS. Store at 4°C.

  • Dithiothreitol (DTT): 1 M stock solution in water. Store at -20°C.

  • Caspase-1 Substrate Stock Solution: Prepare a 10 mM stock solution of either Ac-WEHD-AMC or Ac-YVAD-AMC in sterile DMSO. Store at -20°C, protected from light.

II. Sample Preparation
  • Induce inflammation or apoptosis in your cell line of choice using an appropriate stimulus. For a negative control, maintain an untreated cell culture in parallel.

  • Harvest cells (typically 1-5 x 10⁶ cells per assay) and wash them once with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate the cell suspension on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.

  • (Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA) to normalize caspase activity to the total protein amount.

III. Assay Procedure
  • In a 96-well black microplate, add 50 µL of cell lysate to each well. If you have determined the protein concentration, you can add a consistent amount of protein (e.g., 50-200 µg) per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Prepare the complete reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer). This should be done immediately before use.

  • Add 50 µL of the complete reaction buffer to each well containing the cell lysate.

  • Prepare the substrate working solution by diluting the 10 mM stock solution to 1 mM in the 2X Reaction Buffer.

  • Initiate the reaction by adding 5 µL of the 1 mM substrate working solution to each well. The final substrate concentration will be 50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for the released AMC fluorophore.[5]

IV. Data Analysis
  • Subtract the background fluorescence (from a well with no lysate) from all readings.

  • Compare the fluorescence intensity of the treated samples to the untreated control samples.

  • The fold-increase in caspase-1 activity can be calculated by dividing the fluorescence of the treated sample by the fluorescence of the untreated control.

Conclusion

Both this compound and Ac-YVAD-AMC are effective fluorogenic substrates for measuring caspase-1 activity. However, the available kinetic data strongly suggests that Ac-WEHD-AMC is the superior substrate in terms of catalytic efficiency.[2][3] Researchers aiming for higher sensitivity and a more robust signal, particularly when caspase-1 levels are expected to be low, should consider using Ac-WEHD-AMC. For routine assays where high sensitivity is not the primary concern, Ac-YVAD-AMC remains a viable option. The choice of substrate should be guided by the specific requirements of the experiment and the desired level of assay performance.

References

Comparative Analysis of Ac-Trp-Glu-His-Asp-AMC Substrate Specificity: A Guide to Cross-Reactivity with Various Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) and its cross-reactivity with a range of proteases. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies and in accurately interpreting experimental results.

Introduction

This compound is a synthetic peptide substrate widely utilized for the detection of specific protease activity. It consists of a four-amino-acid peptide sequence (WEHD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage of the amide bond between the peptide and the AMC moiety by a protease, free AMC is released, resulting in a measurable increase in fluorescence. This substrate is primarily recognized by inflammatory caspases, a family of cysteine-aspartic proteases crucial in the inflammatory response.

Quantitative Comparison of Protease Activity

The following table summarizes the kinetic parameters for the cleavage of Ac-WEHD-AMC by various proteases. The data highlights the substrate's preference for inflammatory caspases, particularly caspase-1, -4, and -5, while also indicating some level of cross-reactivity with other caspases. Limited data is available for its interaction with non-caspase proteases.

Protease FamilyProteaseKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative kcat/Km to Caspase-1
Cysteine ProteaseCaspase-14-33,400[1]1.00
Cysteine ProteaseCaspase-431---
Cysteine ProteaseCaspase-515--~0.2 (relative to Ac-WEHD-AMC)[2]
Cysteine ProteaseCaspase-670 (for (WEHD)2R110)0.004 (for (WEHD)2R110)57<0.01
Cysteine ProteaseCaspase-8--~0.35 (relative to Ac-LEHD-AMC)[2]-
Cysteine ProteaseCaspase-10----

Note: A higher kcat/Km value indicates greater catalytic efficiency. The relative kcat/Km provides a direct comparison of a protease's efficiency in cleaving the substrate relative to caspase-1. Data for non-caspase proteases is currently limited in the reviewed literature.

Signaling Pathway of the Primary Target: Caspase-1

Ac-WEHD-AMC is a preferred substrate for caspase-1, a key mediator of inflammation. Caspase-1 is activated within a multi-protein complex known as the inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Caspase-1 Activation Pathway cluster_cell Cell cluster_inflammasome Inflammasome Assembly NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis PAMPs_DAMPs PAMPs / DAMPs Signal1 Signal 1 (NF-κB activation) Signal2 Signal 2 (Inflammasome Activation) Signal1->NLRP3 Transcription Signal1->ProIL1b Transcription Signal1->ProIL18 Transcription Signal2->NLRP3 Activation Cross-Reactivity Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare Ac-WEHD-AMC dilutions Prep_Plate Prepare 96-well plate Prep_Substrate->Prep_Plate Prep_Enzyme Prepare protease dilutions Prep_Enzyme->Prep_Plate Add_Components Add buffer, substrate, and enzyme to wells Prep_Plate->Add_Components Incubate Incubate at optimal temperature Add_Components->Incubate Measure Measure fluorescence kinetically Incubate->Measure Calc_Velocity Calculate initial reaction velocities Measure->Calc_Velocity Std_Curve Generate AMC standard curve Std_Curve->Calc_Velocity MM_Plot Generate Michaelis-Menten plot Calc_Velocity->MM_Plot Calc_Kinetics Calculate Km and Vmax MM_Plot->Calc_Kinetics Calc_kcat Calculate kcat Calc_Kinetics->Calc_kcat

References

A Comparative Guide to the Reproducibility of Ac-WEHD-AMC and Alternative Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of caspase activity is paramount in studies of inflammation, apoptosis, and pyroptosis. This guide provides a comprehensive comparison of the widely used fluorogenic Ac-WEHD-AMC assay with a leading bioluminescent alternative, the Caspase-Glo® 1 Inflammasome Assay. We present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

The Ac-WEHD-AMC assay is a well-established method for detecting the activity of inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5. The assay utilizes a synthetic tetrapeptide substrate, Ac-Trp-Glu-His-Asp (WEHD), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When cleaved by an active caspase, AMC is released and emits a fluorescent signal that can be quantified to determine enzyme activity. While widely used, the reproducibility of this assay can be influenced by several factors, including substrate specificity and potential interference from other proteases.

This guide will delve into the performance characteristics of the Ac-WEHD-AMC assay and compare it directly with the Caspase-Glo® 1 Inflammasome Assay, a bioluminescent method that also utilizes a WEHD-based substrate. We will explore key metrics such as sensitivity, specificity, and reproducibility, providing you with the necessary information to make an informed decision for your experimental design.

Performance Comparison of Caspase Activity Assays

The choice of assay can significantly impact the reliability and sensitivity of your results. Below is a summary of the key performance characteristics of the Ac-WEHD-AMC fluorogenic assay and the Caspase-Glo® 1 bioluminescent assay.

FeatureAc-WEHD-AMC Assay (Fluorogenic)Caspase-Glo® 1 Assay (Bioluminescent)Key Considerations
Principle Cleavage of Ac-WEHD-AMC substrate releases fluorescent AMC.Cleavage of Z-WEHD-aminoluciferin substrate releases aminoluciferin, which is a substrate for luciferase, generating light.Bioluminescent assays generally have a higher signal-to-background ratio, leading to increased sensitivity.
Substrate Specificity Ac-WEHD-AMC is a substrate for caspase-1, caspase-4, and caspase-5.[1]The Z-WEHD substrate is also recognized by caspase-1, -4, and -5. However, the kit includes a specific caspase-1 inhibitor (Ac-YVAD-CHO) to distinguish caspase-1 activity.[2]The inclusion of a specific inhibitor in the Caspase-Glo® 1 assay allows for more definitive measurement of caspase-1 activity.
Sensitivity Moderate sensitivity.High sensitivity, capable of detecting as few as 20 apoptotic cells.[3] The bioluminescent signal can be detected over a wide linear range.[4]For samples with low caspase activity, a more sensitive assay like Caspase-Glo® is recommended.
Reproducibility Can be variable; susceptible to interference from fluorescent compounds and non-specific protease activity.Generally high reproducibility with a stable luminescent signal. The "add-mix-measure" format simplifies the workflow, reducing potential for pipetting errors.[3]Homogeneous assays with fewer steps tend to have better reproducibility.
High-Throughput Screening (HTS) Compatibility Amenable to HTS, but may require more optimization to minimize variability.Excellent for HTS due to its simple, homogeneous format and robust performance, often yielding high Z'-factors.[5]For large-scale screening, the ease of use and reliability of the Caspase-Glo® assay are significant advantages.
Potential for Interference Autofluorescence from cells or compounds can interfere with the signal.Less susceptible to interference from fluorescent compounds. The kit includes a proteasome inhibitor (MG-132) to reduce non-specific substrate cleavage.[2]Careful selection of controls is crucial for both assays to account for potential non-specific signals.

Experimental Protocols

Detailed and consistent experimental protocols are critical for ensuring the reproducibility of assay results. Below are representative protocols for the Ac-WEHD-AMC and Caspase-Glo® 1 assays.

Ac-WEHD-AMC Caspase Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Treatment/stimulus to induce caspase activity

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Ac-WEHD-AMC substrate (typically dissolved in DMSO to make a stock solution)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 10% glycerol)

  • 96-well black, clear-bottom microplate

  • Fluorometer with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Cell Culture and Treatment: Plate cells at the desired density and treat with the appropriate stimulus to induce caspase activity. Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • For adherent cells, wash with PBS and then add Lysis Buffer to each well.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA). This is crucial for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

    • Bring the final volume in each well to a consistent amount with Assay Buffer.

    • Add the Ac-WEHD-AMC substrate to a final concentration of 50 µM.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at multiple time points (e.g., every 15-30 minutes for 1-2 hours) using a fluorometer.

  • Data Analysis: Calculate the rate of AMC release by plotting fluorescence units versus time. Normalize the caspase activity to the protein concentration of the lysate.

Caspase-Glo® 1 Inflammasome Assay Protocol

This protocol is based on the manufacturer's instructions and is designed for a simple, homogeneous workflow.

Materials:

  • Cells of interest cultured in a 96-well white-walled, clear-bottom plate

  • Treatment/stimulus to induce caspase-1 activity

  • Caspase-Glo® 1 Reagent (contains Z-WEHD-aminoluciferin substrate, luciferase, and lysis buffer)

  • Caspase-1 specific inhibitor (Ac-YVAD-CHO, optional for specificity control)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with the desired stimulus. Include appropriate controls.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature.

  • "Add-Mix-Measure":

    • Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Specificity Control (Optional): In parallel wells, pre-incubate cells with the caspase-1 inhibitor Ac-YVAD-CHO before adding the stimulus and the Caspase-Glo® 1 Reagent. A significant reduction in the luminescent signal in the presence of the inhibitor confirms that the activity is specific to caspase-1.

  • Data Analysis: The raw luminescence units (RLU) are directly proportional to the amount of active caspase-1.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can enhance understanding and aid in experimental design.

Canonical and Non-Canonical Inflammasome Signaling

The activation of caspase-1, -4, and -5 is intricately linked to the formation of inflammasomes, which are key signaling platforms in the innate immune response.

Inflammasome_Signaling Canonical and Non-Canonical Inflammasome Pathways cluster_canonical Canonical Inflammasome cluster_non_canonical Non-Canonical Inflammasome cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GasderminD Gasdermin D Caspase1->GasderminD cleaves LPS Cytosolic LPS Pro_Caspase4_5 Pro-Caspase-4/5 LPS->Pro_Caspase4_5 binds to CARD domain Caspase4_5 Active Caspase-4/5 Pro_Caspase4_5->Caspase4_5 oligomerization & activation Caspase4_5->GasderminD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore GasderminD->GSDMD_N forms GSDMD_N->IL1b release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Inflammasome signaling pathways leading to caspase activation and pyroptosis.

Experimental Workflow Comparison

The following diagram illustrates the key steps involved in the Ac-WEHD-AMC and Caspase-Glo® 1 assays, highlighting the streamlined nature of the bioluminescent method.

Assay_Workflow Comparison of Caspase Assay Workflows cluster_ac_wehd_amc Ac-WEHD-AMC Assay cluster_caspase_glo Caspase-Glo® 1 Assay A1 Cell Lysis A2 Protein Quantification A1->A2 A3 Incubate Lysate with Substrate A2->A3 A4 Kinetic Fluorescence Reading A3->A4 B1 Add Reagent to Cells B2 Incubate B1->B2 B3 Luminescence Reading B2->B3

Caption: A simplified comparison of the experimental workflows for the two assays.

Conclusion

The choice between the Ac-WEHD-AMC fluorogenic assay and the Caspase-Glo® 1 bioluminescent assay will depend on the specific requirements of your research. The Ac-WEHD-AMC assay is a cost-effective and widely used method that can provide reliable data when properly optimized and controlled. However, for studies requiring high sensitivity, enhanced reproducibility, and a simplified workflow suitable for high-throughput applications, the Caspase-Glo® 1 assay offers significant advantages. Its homogeneous format, coupled with the inclusion of a specific caspase-1 inhibitor, provides a robust and reliable platform for the quantitative analysis of inflammasome activation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate tool to generate high-quality, reproducible data in their investigations of caspase-mediated cellular processes.

References

A Researcher's Guide to Ac-Trp-Glu-His-Asp-AMC for High-Throughput Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the successful validation of enzyme inhibitors. This guide provides a comprehensive comparison of Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC), a fluorogenic substrate for caspase-1, with other commercially available alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in your inhibitor screening endeavors.

Ac-WEHD-AMC has emerged as a preferred substrate for measuring the activity of caspase-1, an enzyme deeply implicated in inflammatory processes. Its utility extends to caspase-4 and caspase-5, albeit with varying efficiency. The fundamental principle of its use lies in the cleavage of the amide bond between the tetrapeptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), by an active caspase. This cleavage event results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.

Performance Comparison of Caspase-1 Substrates

The efficiency of a substrate is a critical factor in the sensitivity and reliability of an inhibitor screening assay. The catalytic efficiency, represented by the kcat/KM value, provides a standardized measure for comparing different substrates. A higher kcat/KM value indicates that the enzyme processes the substrate more efficiently.

Below is a summary of the kinetic parameters for Ac-WEHD-AMC and other commonly used fluorogenic substrates for caspase-1.

Substrate SequenceFluorophoreTarget Caspaseskcat/KM (M⁻¹s⁻¹) for Caspase-1
Ac-Trp-Glu-His-Asp (Ac-WEHD) AMC Caspase-1, -4, -5 ~3.3 x 10⁷ [1]
Ac-Tyr-Val-Ala-Asp (Ac-YVAD)AMCCaspase-1~6.6 x 10⁵[1]
Ac-Tyr-Val-His-Asp (Ac-YVHD)AMCCaspase-1~2.81 x 10⁶[1]
Ac-Leu-Glu-His-Asp (Ac-LEHD)AMCCaspase-9, Caspase-1Not widely reported for Caspase-1
Ac-Tyr-Val-Ala-Asp (Ac-YVAD)AFCCaspase-1Data not consistently available

Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

As the data indicates, Ac-WEHD-AMC exhibits a significantly higher catalytic efficiency for caspase-1 compared to the more traditional substrate, Ac-YVAD-AMC. This enhanced efficiency, reportedly up to 50-fold greater, translates to a more sensitive assay, which is particularly advantageous for high-throughput screening (HTS) where low enzyme concentrations are often used.

The Caspase-1 Signaling Pathway

Understanding the biological context of caspase-1 is crucial for interpreting screening results. Caspase-1 is a key mediator of inflammation through its role in the inflammasome, a multi-protein complex that activates pro-inflammatory cytokines.

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caspase-1 activation and downstream signaling cascade.

Experimental Protocols

A standardized and well-documented protocol is essential for reproducible inhibitor screening. The following is a generalized protocol for a fluorometric caspase-1 inhibitor screening assay using Ac-WEHD-AMC.

Materials and Reagents:
  • Recombinant human Caspase-1

  • This compound (Ac-WEHD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Ac-YVAD-CHO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~350-380 nm and ~440-460 nm, respectively.

Experimental Workflow:

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) start->prep_reagents plate_layout Design Plate Layout (Controls, Blanks, Test Compounds) prep_reagents->plate_layout add_enzyme Add Caspase-1 Enzyme to Wells plate_layout->add_enzyme add_compounds Add Test Compounds and Controls add_enzyme->add_compounds incubate_1 Incubate at Room Temperature (e.g., 10-15 minutes) add_compounds->incubate_1 add_substrate Add Ac-WEHD-AMC Substrate to Initiate Reaction incubate_1->add_substrate read_plate Measure Fluorescence Kinetically or at a Fixed Timepoint add_substrate->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50 values) read_plate->analyze_data end End analyze_data->end

References

Comparative Analysis of Caspase-1 Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of caspase-1 and its substrates is pivotal for advancements in immunology and therapeutic intervention. This guide provides a comprehensive comparative analysis of key caspase-1 substrates, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Caspase-1, a key inflammatory caspase, plays a central role in the innate immune response. Its activation, primarily through multiprotein complexes called inflammasomes, triggers the proteolytic processing of various substrates, leading to pro-inflammatory cytokine release and a form of programmed cell death known as pyroptosis. The specificity and efficiency with which caspase-1 cleaves its substrates are critical determinants of the subsequent inflammatory cascade. This guide delves into a comparative analysis of well-characterized caspase-1 substrates, with a focus on their kinetic parameters, the methodologies to study their cleavage, and their roles in cellular signaling.

Quantitative Comparison of Caspase-1 Substrates

The catalytic efficiency of an enzyme for its substrate is often expressed as the kcat/KM value, which reflects the rate of substrate conversion under saturating conditions. A higher kcat/KM value indicates a more efficient enzyme-substrate interaction. Below is a summary of reported kinetic parameters for the cleavage of key caspase-1 substrates. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.

SubstrateCleavage Sitekcat/KM (M⁻¹s⁻¹)Comments
Pro-Interleukin-1β (pro-IL-1β)Asp116-Ala117~1.2 x 10⁵A primary and highly efficient substrate, leading to the maturation of the pro-inflammatory cytokine IL-1β.[1]
Pro-Interleukin-18 (pro-IL-18)Asp36-Ser37~9.0 x 10⁴Another key cytokine precursor efficiently processed by caspase-1 to its active form.[1]
Gasdermin D (GSDMD)Asp276-Gly277~7.0 x 10⁴Cleavage of GSDMD by caspase-1 is a critical step in initiating pyroptosis.[1]
Caspase-7Asp198-Ala199VariesCaspase-1 can directly activate caspase-7, linking the inflammatory and apoptotic pathways. Kinetic data is less consistently reported.
Ac-YVAD-AMCYVAD-AMC~2.1 x 10⁵A commonly used synthetic fluorogenic peptide substrate for measuring caspase-1 activity.
Ac-WEHD-AMCWEHD-AMC~5.2 x 10⁵Another highly efficient synthetic fluorogenic peptide substrate for caspase-1.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in caspase-1 activation and substrate cleavage, as well as the common experimental approaches to study these processes, the following diagrams are provided.

Caspase1_Signaling_Pathway cluster_activation Inflammasome Activation cluster_substrates Substrate Cleavage PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 (Priming) & Signal 2 (Activation) ASC ASC PRR->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Cleavage Assays cluster_identification Substrate Identification Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation (e.g., LPS + Nigericin) Cell_Culture->Stimulation Lysate_Prep Cell Lysate Preparation Stimulation->Lysate_Prep Activity_Assay Caspase-1 Activity Assay (Fluorogenic Substrate) Lysate_Prep->Activity_Assay Western_Blot Western Blot (Substrate Cleavage) Lysate_Prep->Western_Blot Proteomics Proteomics (e.g., COFRADIC, TAILS) Lysate_Prep->Proteomics Data_Analysis Data Analysis Proteomics->Data_Analysis

Caption: Experimental Workflow for Caspase-1 Substrate Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used in the study of caspase-1 substrates.

Caspase-1 Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of caspase-1 in cell lysates using a synthetic peptide substrate linked to a fluorescent reporter.

Materials:

  • Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Cell Lysis:

    • Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Add the fluorogenic caspase-1 substrate to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC).

    • Include a no-enzyme control and a substrate-only control for background subtraction.

    • Caspase-1 activity can be expressed as relative fluorescence units (RFU) per microgram of protein.[2][3][4]

In Vitro Cleavage Assay and Western Blot Analysis of Gasdermin D

This method assesses the direct cleavage of a specific protein substrate, such as Gasdermin D (GSDMD), by recombinant active caspase-1, followed by detection of the cleavage products by Western blot.

Materials:

  • Recombinant active caspase-1

  • Recombinant full-length Gasdermin D protein

  • Caspase assay buffer (20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against Gasdermin D (recognizing both full-length and cleaved fragments)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, combine recombinant GSDMD (e.g., 1 µg) with recombinant active caspase-1 (e.g., 10-100 ng) in caspase assay buffer.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6][7] The appearance of the p30 N-terminal fragment of GSDMD indicates cleavage by caspase-1.

Proteomic Identification of Caspase-1 Substrates

Global, unbiased approaches are employed to identify novel caspase-1 substrates within the cellular proteome. Methods like COFRADIC (Combined Fractional Diagonal Chromatography) and TAILS (Terminal Amine Isotopic Labeling of Substrates) are powerful techniques for this purpose.[8][9][10]

General Workflow:

  • Sample Preparation: Prepare cell lysates from control and caspase-1 activated cells.

  • N-terminal Labeling/Enrichment:

    • COFRADIC: Involves the chemical modification of primary amines, tryptic digestion, and chromatographic separation to isolate N-terminal peptides.

    • TAILS: Employs isotopic labeling of N-termini and subsequent depletion of internal tryptic peptides to enrich for N-terminal peptides.

  • Mass Spectrometry (MS): Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and proteins using database search algorithms.

    • Identify caspase-1 cleavage sites by searching for peptides with N-termini corresponding to the C-terminal side of aspartate residues.

    • Quantify the relative abundance of these neo-N-terminal peptides between control and treated samples to identify bona fide caspase-1 substrates.[8]

By providing a multifaceted view of caspase-1 substrates, from quantitative kinetic data to detailed experimental approaches and visual pathway representations, this guide aims to equip researchers with the necessary information to further explore the critical role of caspase-1 in health and disease.

References

Ac-WEHD-AMC Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-WEHD-AMC with other commonly used peptide substrates, supported by experimental data and detailed protocols.

Ac-WEHD-AMC is widely recognized as a preferential substrate for inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. Its utility, however, must be considered in the context of its specificity across the broader caspase family and potential off-target cleavage by other proteases. This guide aims to provide an objective comparison to aid in experimental design and data interpretation.

Quantitative Comparison of Peptide Substrate Specificity

The efficiency of a substrate for a particular enzyme is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters of Ac-WEHD-AMC and other common caspase substrates for a range of human caspases.

SubstrateTarget Caspase(s)Caspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8kcat/Km (M⁻¹s⁻¹) References
Ac-WEHD-AMC Caspase-1, -4, -5522,000[1]Low ActivityHigh ActivityHigh Activity400[2]Low Activity35,000 (relative)[3][1][2][3]
Ac-DEVD-AMC Caspase-3, -7Low Activity9,600,000[2]Low ActivityLow Activity15,000[2]58,000,000[2]Low Activity[2]
Ac-YVAD-AMC Caspase-166,000Low ActivityModerate ActivityLow ActivityLow ActivityLow ActivityLow Activity
Ac-LEHD-AMC Caspase-8, -9Moderate ActivityLow ActivityModerate ActivityModerate ActivityLow ActivityLow Activity86,000 (relative)[3][3]
Ac-IETD-AMC Caspase-8Low ActivityLow ActivityLow ActivityLow ActivityNot DeterminedLow ActivityHigh Activity[3]
Ac-VEID-AMC Caspase-6Low ActivityNot DeterminedLow ActivityLow Activity11,000[2]Low ActivityLow Activity[2]

Note: "High Activity" and "Low Activity" are used where specific kcat/Km values were not available in the searched literature. "Relative" indicates that the study compared the efficiency relative to another substrate rather than providing an absolute value.

Specificity Profile of Ac-WEHD-AMC

Ac-WEHD-AMC is a highly effective substrate for caspase-1, with a kcat/Km value of 522,000 M⁻¹s⁻¹[1]. It is also readily cleaved by the other inflammatory caspases, caspase-4 and caspase-5. While it exhibits some level of cleavage by caspase-8, its activity with the executioner caspases, such as caspase-3 and caspase-7, is significantly lower. This makes Ac-WEHD-AMC a valuable tool for studying inflammatory pathways.

In comparison, Ac-DEVD-AMC is an exceptionally specific substrate for caspase-3 and caspase-7, with kcat/Km values in the millions[2]. Ac-YVAD-AMC, another substrate for caspase-1, is approximately 8-fold less efficient than Ac-WEHD-AMC.

Signaling Pathway and Experimental Workflow

To provide a clearer context for the application of Ac-WEHD-AMC, the following diagrams illustrate the canonical caspase-1 activation pathway and a typical experimental workflow for assessing substrate specificity.

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation of caspase-1.

Substrate_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant Caspases - Peptide Substrates (e.g., Ac-WEHD-AMC) - Assay Buffer Plate Prepare 96-well Plate Reagents->Plate AddEnzyme Add Recombinant Caspase to Wells Plate->AddEnzyme AddSubstrate Add Peptide Substrate to Initiate Reaction AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence (Ex/Em) over Time Incubate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Determine Determine Km and kcat Calculate->Determine Compare Compare kcat/Km Values Determine->Compare

Caption: Experimental workflow for determining caspase substrate specificity.

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine the specificity of caspase substrates.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for caspase activity, typically containing 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (added fresh).

  • Recombinant Caspases: Reconstitute and dilute purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -6, -7, -8) to a working concentration in assay buffer. The final concentration will need to be optimized for each caspase to ensure a linear reaction rate.

  • Peptide Substrates: Prepare stock solutions of Ac-WEHD-AMC and other peptide substrates (e.g., Ac-DEVD-AMC, Ac-YVAD-AMC) in DMSO. Further dilute to a range of concentrations in assay buffer to determine Michaelis-Menten kinetics.

2. Assay Procedure:

  • Plate Setup: Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.

  • Enzyme Addition: Add 25 µL of the diluted recombinant caspase solution to each well. Include a "no enzyme" control for background fluorescence.

  • Substrate Addition: To initiate the reaction, add 25 µL of the diluted peptide substrate solution to each well. The final volume in each well will be 100 µL.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm for AMC-based substrates.

3. Data Analysis:

  • Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

  • Determine Kinetic Constants: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate-enzyme pair.

  • Calculate Specificity Constant (kcat/Km): Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]). The specificity constant is then calculated as kcat/Km.

  • Compare Specificities: Compare the kcat/Km values for Ac-WEHD-AMC and other substrates across the different caspases to determine their relative specificities.

By following these protocols and utilizing the comparative data provided, researchers can make informed decisions about the most appropriate peptide substrate for their specific experimental needs, ensuring the generation of accurate and reliable data in the study of apoptosis and inflammation.

References

Safety Operating Guide

Proper Disposal of Ac-Trp-Glu-His-Asp-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for Ac-Trp-Glu-His-Asp-AMC, a fluorogenic substrate for caspase-1. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Physicochemical Properties and Safety Considerations

PropertyValue
Molecular Formula C₃₈H₄₀N₈O₁₁
Molecular Weight 784.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Given the nature of the compound as a peptide-based chemical and its use in biological assays, it should be handled with standard laboratory precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste should always be in accordance with institutional and local regulations for chemical waste. The following is a general procedural guide:

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. This container should be kept closed when not in use.

    • Liquid Waste: Solutions containing this compound, such as leftover assay solutions or contaminated solvents (e.g., DMSO), must be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous waste unless explicitly permitted by your institution's safety office.

    • Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in a designated solid hazardous waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration (if applicable) and the solvent used (e.g., "in DMSO").

    • The date of accumulation should also be clearly marked on the label.

  • Storage of Waste:

    • Hazardous waste containers should be stored in a designated, well-ventilated secondary containment area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Caspase-1 Activity Assay

This compound is a fluorogenic substrate used to measure the activity of caspase-1. The following is a generalized protocol for its use in a cell-based assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

    • Prepare cell lysates containing the active caspase-1 enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the cell lysate to each well.

    • Add the reaction buffer to each well.

    • To initiate the reaction, add the this compound substrate to a final concentration of 50-100 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the caspase-1 activity in the sample.

    • A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.

Caspase-1 Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammatory response. Upon activation by various stimuli, sensor proteins like NLRP3 assemble an inflammasome complex, which then recruits and activates pro-caspase-1. Active caspase-1 proceeds to cleave pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.

Caspase1_Signaling_Pathway Caspase-1 Activation and Inflammatory Cytokine Processing cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalysis PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 activates Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Caspase-1 activation pathway via the NLRP3 inflammasome.

By adhering to these disposal procedures and understanding the context of this reagent's use, laboratory professionals can ensure a safe and efficient research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

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